Product packaging for 1,2,3,4-Tetrachlorobenzene(Cat. No.:CAS No. 634-66-2)

1,2,3,4-Tetrachlorobenzene

Cat. No.: B165215
CAS No.: 634-66-2
M. Wt: 215.9 g/mol
InChI Key: GBDZXPJXOMHESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Polychlorinated Benzenes Research

1,2,3,4-Tetrachlorobenzene is a specific isomer of tetrachlorobenzene, belonging to the broader class of chemical compounds known as polychlorinated benzenes (PCBs). These synthetic aromatic compounds consist of a benzene (B151609) ring to which between one and six chlorine atoms are attached. Chlorinated benzenes, including the three isomers of tetrachlorobenzene (1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrachlorobenzene), have been used as intermediates in the synthesis of pesticides and other chemicals, as solvents, and in dielectric fluids. canada.catpsgc-pwgsc.gc.ca The presence of these compounds in the environment is often a result of industrial activities and their generation as byproducts during processes like waste incineration. tpsgc-pwgsc.gc.ca

Scientific inquiry into polychlorinated benzenes has been extensive, largely due to their persistence in the environment, their ability to bioaccumulate, and their toxicological profiles. Research often examines chlorobenzenes as a group because they frequently appear together in environmental samples and exhibit similar chemical behaviors.

Historical Perspectives on Environmental and Health Concerns

The history of concern over this compound is linked to the broader history of organochlorine compounds. Following their widespread production and use in the early to mid-20th century, chlorinated benzenes began to accumulate in the environment. Initially, concerns were more focused on the more heavily produced congeners or those with more acute toxic effects.

Data on this compound

The following tables provide a summary of key data points related to this compound based on scientific research.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₂Cl₄ chemsrc.comnih.gov
Molecular Weight 215.89 g/mol chemsrc.com
Appearance White to off-white crystals, Colorless needles nih.govchemicalbook.com
Melting Point 47°C tpsgc-pwgsc.gc.ca
Boiling Point 254°C chemsrc.comchemicalbook.com
Water Solubility 5.92 - 7.8 mg/L at 25°C canada.canih.gov
Vapor Pressure 5.2 Pa at 25°C canada.ca
Log Octanol/Water Partition Coefficient (log Kow) 4.5 - 4.64 canada.canih.gov

Table 2: Research Findings on Environmental and Toxicological Aspects

Finding TypeDetailReference
Environmental Presence (Water) Found in Canadian watercourses at concentrations from <0.00001 to 0.126 µg/L. ccme.ca
Environmental Presence (Soil) Detected in soil samples at a cleanup area with a mean level of 3.92 ppb. researchgate.net
Environmental Presence (Biota) Levels in invertebrates and fish have been found to range from <0.01 to 26.8 µg/kg (wet weight). ccme.ca
Acute Toxicity (Rat, oral LD50) 1470 mg/kg for males, 1167 mg/kg for females. canada.ca
Environmental Fate (Persistence) Can persist under anaerobic conditions in buried soil or sediment. canada.ca
Environmental Fate (Half-life) Estimated half-lives in soil range from 28 to 417 days. canada.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Cl4 B165215 1,2,3,4-Tetrachlorobenzene CAS No. 634-66-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrachlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDZXPJXOMHESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4
Record name 1,2,3,4-TETRACHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21066
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6026088
Record name 1,2,3,4-Tetrachlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,2,3,4-tetrachlorobenzene appears as white to off-white crystals. (NTP, 1992), White solid; [Hawley] Colorless crystals; [MSDSonline]
Record name 1,2,3,4-TETRACHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21066
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,3,4-Tetrachlorobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2719
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

489 °F at 760 mmHg (NTP, 1992), 254 °C @ 760 MM HG
Record name 1,2,3,4-TETRACHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21066
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,3,4-TETRACHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

greater than 235 °F (NTP, 1992), Flash point > 113 °C
Record name 1,2,3,4-TETRACHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21066
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,3,4-Tetrachlorobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2719
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in ethanol; very soluble in ether and carbon disulfide., In water, 5.92 mg/l at 25 °C.
Record name 1,2,3,4-TETRACHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21066
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,3,4-TETRACHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.70 kg/l
Record name 1,2,3,4-TETRACHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1 mmHg at 155.3 °F ; 5 mmHg at 211.3 °F; 760 mmHg at 489 °F (NTP, 1992), 0.03 [mmHg], 3.9X10-2 mm Hg at 25 °C
Record name 1,2,3,4-TETRACHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21066
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,3,4-Tetrachlorobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2719
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,2,3,4-TETRACHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless needles

CAS No.

634-66-2, 13280-72-3, 63697-20-1
Record name 1,2,3,4-TETRACHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21066
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,3,4-Tetrachlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrachlorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexadien-5-yne, 1,2,3,4-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,3,4-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 634-66-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,2,3,4-tetrachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3,4-Tetrachlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrachlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,4-TETRACHLOROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH0UY3V1KE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,2,3,4-TETRACHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

113 to 115 °F (NTP, 1992), 47.5 °C
Record name 1,2,3,4-TETRACHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21066
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,3,4-TETRACHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Environmental Occurrence and Distribution of 1,2,3,4 Tetrachlorobenzene

Sources of Environmental Release

The presence of 1,2,3,4-tetrachlorobenzene in the environment is primarily due to human activities, with limited evidence of natural formation.

Historically, this compound has not been produced or used extensively in its pure form in countries like Canada. tpsgc-pwgsc.gc.ca Its main industrial significance has been as an intermediate in the synthesis of other chemicals. tpsgc-pwgsc.gc.caccme.ca

The primary industrial application of this compound has been as a chemical intermediate. tpsgc-pwgsc.gc.ca It has been utilized in the production of a range of agricultural chemicals, including fungicides, herbicides, and insecticides. tpsgc-pwgsc.gc.caccme.carestek.com It was also a component in the manufacturing of the defoliant 2,4,5-T. tpsgc-pwgsc.gc.caccme.ca Another historical use was as a dyestuff carrier, though this application has been largely discontinued. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca

Table 1: Industrial and Historical Uses of this compound

Use Category Specific Application Status
Industrial Intermediate Production of fungicides Historical
Production of herbicides Historical
Production of insecticides Historical
Production of defoliants (e.g., 2,4,5-T) Historical
Direct Application Component of dielectric fluids Phased out
Dyestuff carriers Discontinued
Solvent for removing oils and greases Historical

A significant source of environmental release for tetrachlorobenzenes, including the 1,2,3,4-isomer, has been from its use in dielectric fluids. canada.ca These fluids were used in electrical equipment such as transformers, often to top up polychlorinated biphenyl (B1667301) (PCB) transformers. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca Although this application is being phased out, accidental spills and leaks from equipment still in service or in storage remain a potential source of contamination. canada.catpsgc-pwgsc.gc.ca In Canada, it was estimated that up to 1.3 million kg of tetrachlorobenzenes were present in dielectric fluids still in use or awaiting disposal. canada.caccme.ca Spillage of these fluids is considered one of the two most significant sources of tetrachlorobenzene entry into the Canadian environment. canada.caccme.ca

This compound has been detected in various industrial and municipal waste streams. canada.canih.gov It has been identified in the effluents from pulp and paper mills, iron and steel manufacturing, chemical plants, and petroleum refineries. canada.carestek.com The compound has also been found in the wastewater from activated sludge treatment plants. canada.ca Landfill leachates are another documented source of release. For instance, low concentrations of this compound have been measured in leachate from a landfill in Sarnia, Ontario. ccme.ca The disposal of products containing chlorobenzenes, through incineration or at hazardous waste sites, can also lead to its release into the environment. who.int

While anthropogenic sources are dominant, there is some evidence suggesting that chlorobenzenes, including this compound, may be formed through natural processes. ccme.ca Research has indicated that some congeners can be produced by both biotic and abiotic mechanisms. ccme.ca For example, this compound has been found to occur naturally in the Mississippi salt marsh needlerush (Juncus roemerianus). ccme.ca Furthermore, the decomposition of humic and fulvic acids in forest soils can generate volatile organochlorine compounds. nih.gov Tetrachlorobenzenes may also be generated when organic compounds are burned in the presence of a chlorine source. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca

Anthropogenic Contributions

Environmental Compartmentalization and Global Transport Dynamics

Once released into the environment, this compound partitions between different environmental compartments based on its physicochemical properties. ccme.ca Due to its low water solubility and tendency to adsorb to organic matter, it is expected to be found primarily in soil and sediment. tpsgc-pwgsc.gc.caccme.ca

It has a strong tendency to adsorb to organic matter in soil and sediment, with reported log Koc values ranging from 3.5 to 5.2. tpsgc-pwgsc.gc.ca This strong adsorption indicates low mobility in soil. chemicalbook.com In aquatic environments, it is found mostly associated with organic phases like organisms and sediments, rather than dissolved in the water. ccme.ca

Despite its low volatility, this compound can be subject to long-range atmospheric transport. canada.caccme.ca Its atmospheric half-life is estimated to be between 6 to 18 weeks due to slow photodegradation. ccme.ca This persistence in the atmosphere allows for transport over long distances, as evidenced by its detection in air masses over the Pacific Ocean. canada.ca Wash-out from the atmosphere via rainwater is another transport mechanism. canada.ca Ultimately, soil and sediment act as long-term sinks for this compound. ccme.ca

Table 2: Environmental Fate and Transport Properties of this compound

Property Value/Characteristic Implication
Water Solubility 7.8 mg/L at 25°C canada.caccme.ca Low, tends to partition out of water.
Vapor Pressure 5.2 Pa at 25°C canada.caccme.ca Low volatility.
Log Koc 3.5 - 5.2 tpsgc-pwgsc.gc.ca Strong adsorption to soil and sediment.
Log Kow 4.5 canada.ca High potential for bioaccumulation in organic tissues.
Atmospheric Half-life 6 - 18 weeks ccme.ca Sufficiently long for long-range atmospheric transport.
Primary Sinks Soil and sediment ccme.ca Acts as a long-term reservoir.

Atmospheric Distribution and Long-Range Transport

Once released into the atmosphere, 1,2,3,4-TeCB can be subject to long-range transport, allowing it to be distributed far from its original source. ccme.cacanada.ca This is facilitated by an atmospheric half-life estimated to be between 6 and 18 weeks, as photodegradation is very slow. ccme.ca Modelling studies indicate that the more highly chlorinated benzenes, including 1,2,3,4-TeCB, largely move through the environment via long-range airborne transport and subsequent atmospheric deposition. ccme.ca The compound's presence in air masses over the Pacific Ocean substantiates its capacity for long-distance travel. canada.ca Although it is removed from the atmosphere through processes like photooxidation and precipitation, its persistence is sufficient to permit this transport. canada.ca Monitoring programs in remote regions like the Arctic are crucial for studying the long-range atmospheric transport of such persistent organic pollutants. copernicus.org

Aquatic System Distribution

In aquatic environments, 1,2,3,4-TeCB's behavior is governed by its low water solubility (7.8 mg/L at 25°C) and high octanol-water partition coefficient (log Kow of 4.5). solubilityofthings.comcanada.ca Consequently, it has a strong tendency to partition from the water phase and adsorb to sediment, suspended particulate matter, and organic material. ccme.cacanada.ca Some volatilization from the water surface to the atmosphere also occurs. canada.ca

In Canada, 1,2,3,4-TeCB has been detected in various watercourses, particularly within the Great Lakes basin. ccme.ca Reported concentrations have ranged from less than 0.00001 to 0.126 µg⋅L⁻¹, with higher levels typically found near known contamination sites. ccme.ca The half-life of 1,2,3,4-TeCB in aquatic environments is estimated to be between 4.2 and 14 months in water. ccme.ca

Table 1: Reported Concentrations of this compound in Canadian Surface Water

LocationConcentration Range (µg/L)Source
Great Lakes Basin<0.00001 - 0.126 ccme.ca
Niagara-on-the-Lake (1988-1989)Max: 1.08 ng/L (0.00108 µg/L) canada.ca

Terrestrial System Distribution

When released to soil, 1,2,3,4-TeCB is expected to exhibit low mobility and be persistent. tpsgc-pwgsc.gc.cacanada.ca Its strong adsorption to organic matter limits its movement through the soil column. tpsgc-pwgsc.gc.cachemicalbook.com Once in the soil, it volatilizes and dissolves slowly. tpsgc-pwgsc.gc.ca The half-life for 1,2,3,4-TeCB in soil has been estimated to range from 28 to 417 days. canada.ca In one study, the half-life in soil amended with sewage sludge was 34.5 days. chemicalbook.com

Sediment and Soil Reservoirs

Due to its physical and chemical properties, particularly its strong tendency to adsorb to organic matter (log Koc values from 3.5 to 5.2), 1,2,3,4-TeCB tends to accumulate in soil and sediment. tpsgc-pwgsc.gc.caccme.cachemicalbook.com These environmental compartments act as long-term sinks or storage reservoirs. ccme.ca The compound persists in these reservoirs, especially under anaerobic (oxygen-free) conditions found in buried sediments and soils. canada.ca The estimated half-life for 1,2,3,4-TeCB in sediment is between 1.1 and 3.4 years. ccme.ca While strongly adsorbed, some resuspension of the compound can occur through biological activity (bioturbation) or desorption into pore water. canada.ca

Environmental Monitoring and Detection in Environmental Matrices

Monitoring for 1,2,3,4-TeCB is essential for understanding its environmental prevalence and transport. Various techniques are employed to detect its presence in air, water, and sediment.

Air Monitoring

Tetrachlorobenzenes have been detected in ambient air samples, often through national or international monitoring programs designed to track persistent organic pollutants. canada.capublications.gc.cacopernicus.org High-volume air samplers, which pass large quantities of air through a filter (for particles) and a sorbent material like polyurethane foam (for the gas phase), are a common method for collection. copernicus.org Passive air samplers are also suitable for large-scale monitoring as they provide a cost-effective way to assess spatial trends of organic pollutants across wide geographical areas. researchgate.net In Japan, tetrachlorobenzenes were designated as target chemicals for environmental monitoring programs. env.go.jp

Table 2: Environmental Half-Life and Properties of this compound

ParameterValueCommentSource
Atmospheric Half-Life6 - 18 weeksPhotodegradation is very slow ccme.ca
Soil Half-Life28 - 417 daysPersistent and immobile in soil canada.ca
Sediment Half-Life1.1 - 3.4 yearsAccumulates under anaerobic conditions ccme.ca
Water Solubility7.8 mg/L (at 25°C)Low solubility canada.ca
Vapour Pressure5.2 Pa (at 25°C)Low volatility canada.ca
Log K_ow4.5High octanol-water partition coefficient canada.ca
Log K_oc3.5 - 5.2Strong adsorption to organic matter tpsgc-pwgsc.gc.cachemicalbook.com

Water and Sediment Monitoring

The detection of 1,2,3,4-TeCB in water and sediment often requires sophisticated analytical methods due to the low concentrations typically present and its tendency to bind to matrices. Analysis is commonly performed using gas chromatography-mass spectrometry (GC-MS), which can achieve very low detection limits. who.int

Passive sampling devices (PSDs) are increasingly used for monitoring organic pollutants in water and sediment. researchgate.net These devices, which may use materials like silicone or polyacrylate, absorb freely dissolved contaminants from the surrounding environment over time. researchgate.net This method provides a time-averaged concentration and is particularly useful for assessing the bioavailable fraction of the contaminant, which is relevant for understanding potential ecological effects. researchgate.net In Japan's environmental surveys, this compound was monitored in surface water and bottom sediment. env.go.jp

Biota Monitoring and Prevalence in Environmental Samples

This compound (1,2,3,4-TeCB) has been identified in various environmental media and biological systems due to its persistence and bioaccumulative properties. egle.state.mi.ustoxicfreefuture.org Monitoring studies, particularly in Canada, have detected its presence in air, surface water, rain, sediment, and a range of organisms (biota). canada.capublications.gc.ca The compound's potential for high bioconcentration in aquatic organisms is significant, with bioconcentration factor (BCF) values measured between 490 and 1,700 in carp (B13450389) and log BCF values of 3.7 to 4.1 observed in trout. nih.gov

Research findings indicate a wide distribution of 1,2,3,4-TeCB in wildlife. A broad range of concentrations has been detected in the wildlife and fish of the Great Lakes. egle.state.mi.us Canadian environmental monitoring between 1980 and 1991 found that concentrations of this compound in biota samples from various lakes and rivers could reach up to 28.6 ng/g wet weight. canada.ca In aquatic invertebrates from Lake Ontario, near the Niagara River's mouth, concentrations of this compound ranged from less than 0.01 to 28.6 ng/g wet weight. canada.ca

Monitoring in avian species has also revealed the presence of this compound. For instance, studies of herring gull (Larus argentatus) eggs from the Niagara and Detroit rivers showed a decline in mean concentrations of this compound from 53 ng/g (wet weight) in the early 1980s to the detection limit of 1 ng/g by the early 1990s. canada.ca

The compound has been detected in marine mammals, although at low levels. In the Canadian Arctic, concentrations of this compound in samples of arctic char, as well as in the blubber from narwhal and beluga, were found to be less than 1 and 10 ng/g (wet weight), respectively. canada.ca

Human biomonitoring has also confirmed exposure to 1,2,3,4-TeCB. In a Canadian survey, the compound was detected in 37% of 412 human breast milk samples, with a mean concentration of 0.2 ng/g and a maximum concentration of 1.7 ng/g. canada.ca Another report noted a detection level of 0.01 ng/g in whole milk and 0.49 ng/g in milk fat from Canada. egle.state.mi.us Furthermore, this compound was detected in 19 out of 108 human adipose tissue samples at a mean concentration of 67 ng/g. egle.state.mi.us

Table 1: Concentrations of this compound in Various Biota

SpeciesLocation/StudyTissue/SampleConcentration (ng/g wet weight)Source(s)
Aquatic InvertebratesLake Ontario, CanadaWhole Body<0.01 - 28.6 canada.ca
Herring Gull (Larus argentatus)Niagara & Detroit Rivers, Canada (early 1980s)EggsMean: 53 canada.ca
Herring Gull (Larus argentatus)Niagara & Detroit Rivers, Canada (early 1990s)Eggs<1 (detection limit) canada.ca
Arctic Char (Salvelinus alpinus)Canadian Arctic---<1 canada.ca
Narwhal (Monodon monoceros)Canadian ArcticBlubber<10 canada.ca
Beluga (Delphinapterus leucas)Canadian ArcticBlubber<10 canada.ca
LichensOntario, Canada---<1 canada.ca

Table 2: Concentrations of this compound in Human Samples

Sample TypeLocation/StudyDetection RateConcentration (ng/g)Source(s)
Breast MilkCanada (412 samples)37%Mean: 0.2, Max: 1.7 canada.ca
Human MilkCanada---0.01 (whole milk), 0.49 (milk fat) egle.state.mi.us
Adipose Tissue--- (108 samples)17.6% (19 of 108)Mean: 67 egle.state.mi.us

Environmental Fate and Transformation of 1,2,3,4 Tetrachlorobenzene

Inter-Media Transport Processes

The environmental distribution of 1,2,3,4-tetrachlorobenzene (1,2,3,4-TeCB), a synthetic organochlorine compound, is governed by a series of complex inter-media transport processes. These processes dictate the movement and partitioning of the compound between air, water, soil, and sediment. At a temperature of 20°C, this compound exists as a solid with low volatility and low solubility in water. tpsgc-pwgsc.gc.ca However, once dissolved, it exhibits moderate volatility and a strong tendency to adsorb to organic matter. tpsgc-pwgsc.gc.ca

Fugacity modeling provides insights into the environmental partitioning of chlorobenzenes. A Level I fugacity model indicates that 1,2,3,4-TeCB will primarily partition into soil, with some distribution into sediment and a smaller fraction into the air, a behavior attributed to its low vapor pressure and very low water solubility. ccme.ca Level II modeling further suggests that the primary removal processes for chlorobenzenes occur in the air, with advection (such as deposition and sedimentation) being the main removal mechanism for 1,2,3,4-TeCB, followed by chemical reactions to a much lesser extent. ccme.ca Ultimately, Level III fugacity modeling highlights that more highly chlorinated benzenes like 1,2,3,4-TeCB tend to accumulate and persist in soils and sediments. ccme.ca The transfer between different environmental compartments is slow, and long-range atmospheric transport and deposition are significant movement pathways, establishing soils and sediments as long-term sinks. ccme.ca

Volatilization Dynamics

Volatilization is a key process influencing the transport of 1,2,3,4-TeCB from terrestrial and aquatic systems to the atmosphere. Although it has a low vapor pressure, its moderate Henry's Law constant indicates that it will volatilize from water. tpsgc-pwgsc.gc.canih.gov The Henry's Law constant for 1,2,3,4-TeCB has been reported as 7 x 10⁻⁴ atm·m³/mol and 6.9 x 10⁻⁴ atm·m³/mol at 25°C. tpsgc-pwgsc.gc.canih.gov This property facilitates its transfer from the dissolved phase in water to the gas phase in the atmosphere.

When present in soil, 1,2,3,4-TeCB volatilizes slowly. tpsgc-pwgsc.gc.ca In aquatic environments, once dissolved, it can be transported to the water table or drain into waterways where it will be diluted before partially volatilizing. tpsgc-pwgsc.gc.ca The half-life for volatilization of tetrachlorobenzenes from a model river (1 meter deep, flowing at 1 m/s, with a wind velocity of 3 m/s) has been calculated to be approximately 4.5 hours for all isomers. canada.ca However, the process of adsorption to soil and sediment particles can significantly reduce the rate of volatilization. nih.gov

Adsorption and Desorption Mechanisms

The fate and transport of 1,2,3,4-TeCB in soil and aquatic systems are heavily influenced by adsorption and desorption processes. These mechanisms control its partitioning between the solid (soil/sediment) and aqueous phases, thereby affecting its mobility and bioavailability.

This compound exhibits strong adsorption to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca This strong affinity is quantified by its organic carbon-water (B12546825) partition coefficient (Koc), with log Koc values reported to range from 3.5 to 5.2, depending on the specific characteristics of the soil or sediment. tpsgc-pwgsc.gc.ca This high Koc value indicates that the compound will be relatively immobile in soils with significant organic content. canada.ca The log octanol-water partition coefficient (log Kow), another indicator of a chemical's tendency to associate with organic phases, is reported as 4.5 for all tetrachlorobenzene isomers, further supporting its strong sorption potential. canada.ca

In aquatic environments, this strong sorption tendency means that 1,2,3,4-TeCB is predominantly found in organic phases, such as within organisms and sediments, or associated with suspended and dissolved organic material, rather than being freely dissolved in the water column. ccme.ca

Table 1: Physicochemical Properties of this compound Influencing Sorption

PropertyValueReference
CAS Number634-66-2 tpsgc-pwgsc.gc.ca
Molecular FormulaC6H2Cl4 tpsgc-pwgsc.gc.ca
Molecular Weight215.9 g/mol tpsgc-pwgsc.gc.ca
Melting Point47 °C tpsgc-pwgsc.gc.ca
Boiling Point489 °F (254 °C) nih.gov
Water Solubility5 mg/L tpsgc-pwgsc.gc.ca
Vapor Pressure0.02 mm Hg tpsgc-pwgsc.gc.ca
Henry's Law Constant7 x 10⁻⁴ atm·m³/mol tpsgc-pwgsc.gc.ca
Log Koc3.5 - 5.2 tpsgc-pwgsc.gc.ca
Log Kow4.64 nih.gov

Dissolved organic matter (DOM) in the aqueous phase can significantly influence the sorption and desorption behavior of hydrophobic organic compounds like tetrachlorobenzenes. The nature of the DOM plays a crucial role in whether it enhances or reduces sorption.

Research on the related isomer, 1,2,4,5-tetrachlorobenzene (B31791) (1,2,4,5-TeCB), provides valuable insights. One study found that the presence of humic acid (HA), a major component of DOM, enhanced the sorption capacity and desorption hysteresis of 1,2,4,5-TeCB on wood char. tandfonline.comresearchgate.nettandfonline.com This was attributed to the strong sorption of HA itself onto the wood char surface, creating additional sorption sites. tandfonline.comresearchgate.nettandfonline.com A positive correlation was observed between the distribution coefficient (Kd) of 1,2,4,5-TeCB and the concentration of HA. tandfonline.comresearchgate.net

Conversely, other types of DOM, such as peptone and L-malic acid, were found to reduce the sorption capacity and increase the reversibility of sorption for 1,2,4,5-TeCB. tandfonline.comresearchgate.nettandfonline.com This effect is due to the partitioning of the tetrachlorobenzene into the DOM in the solution phase, which increases its apparent solubility and reduces its tendency to adsorb to the solid phase. tandfonline.comresearchgate.nettandfonline.com Negative correlations were found between the Kd values of 1,2,4,5-TeCB and the concentrations of peptone and L-malic acid. tandfonline.comresearchgate.net These findings suggest that the impact of DOM on the transport and fate of 1,2,3,4-TeCB in aquatic environments is complex and dependent on the specific composition of the dissolved organic matter present.

Desorption hysteresis is a phenomenon where the desorption of a compound from a sorbent is not simply the reverse of the sorption process. This results in a fraction of the sorbed compound being resistant to desorption, even under conditions that should favor its release into the aqueous phase. Significant desorption hysteresis has been observed for chlorinated benzenes. researchgate.net

Studies have shown that after an initial rapid desorption phase, a significant portion of the sorbed compound can desorb very slowly, on the timescale of months or even longer. oup.com This "very slow desorption" is attributed to the sequestration of the compound within the matrix of the sorbent, such as in microcrystalline or glassy regions of natural organic matter or within the pore structures of materials like soot or black carbon. oup.com The presence of desorption-resistant fractions has important implications for the long-term persistence and bioavailability of 1,2,3,4-TeCB in contaminated soils and sediments. researchgate.net Even after the primary source of contamination is removed, the slow release of the hysteretically sorbed compound can act as a long-term secondary source of contamination to the surrounding environment. tpsgc-pwgsc.gc.ca

Biotic Transformation and Degradation Pathways

Aerobic Biodegradation Mechanisms

The aerobic biodegradation of 1,2,3,4-TeCB has been demonstrated, most notably by the pure bacterial culture Pseudomonas chlororaphis RW71, which can utilize it as a sole source of carbon and energy. nih.govnih.gov The degradation pathway is initiated by a dioxygenase enzyme that attacks the aromatic ring, leading to the formation of a corresponding dihydrodiol. nih.govresearchgate.net This intermediate then rearomatizes to form tetrachlorocatechol (B74200). nih.govnih.govresearchgate.net

The key to the mineralization process is a functioning chlorocatechol pathway. nih.govresearchgate.net The tetrachlorocatechol is further degraded by a chlorocatechol 1,2-dioxygenase (ClC12O), an enzyme that catalyzes the ortho-cleavage of the catechol ring. nih.govresearchgate.net The P. chlororaphis RW71 strain exhibits unusually high activity of this enzyme towards various chlorocatechols. nih.govnih.gov Subsequent enzymatic steps lead to the formation of several intermediate metabolites before the compound is channeled into the central metabolic pathways like the Krebs cycle. nih.gov

A proposed pathway for the degradation of 1,2,3,4-TeCB by P. chlororaphis RW71 involves the following steps:

Dioxygenation: this compound is converted to a dihydrodiol.

Dehydrogenation/Rearomatization: The dihydrodiol is transformed into tetrachlorocatechol. nih.govresearchgate.net

Ortho-cleavage: Tetrachlorocatechol is cleaved by chlorocatechol 1,2-dioxygenase to form tetrachloromuconic acid. nih.govresearchgate.net

Further Degradation: The pathway proceeds through intermediates such as 2,3,5-trichlorodienelactone, 2,3,5-trichloromaleyl acetic acid, and 2,4-dichloro-3-oxoadipic acid, eventually leading to complete mineralization. nih.govresearchgate.netresearchgate.net

This complete degradation is evidenced by the stoichiometric release of chloride ions observed during the growth of the bacterium on 1,2,3,4-TeCB. nih.govnih.gov

Anaerobic Reductive Dechlorination Pathways

Under anaerobic conditions, the primary transformation route for 1,2,3,4-TeCB is reductive dechlorination, where chlorine atoms are sequentially removed from the benzene (B151609) ring and replaced by hydrogen atoms. This process is carried out by organohalide-respiring bacteria that use chlorinated compounds as electron acceptors for energy conservation. nih.govasm.org

The reductive dechlorination of 1,2,3,4-TeCB is typically performed by microbial consortia rather than single organisms. nih.govasm.org Studies on anoxic microcosms from contaminated harbor sludge have shown that these consortia can effectively dechlorinate 1,2,3,4-TeCB. nih.govresearchgate.net

A key group of bacteria implicated in this process is the Dehalococcoides genus. nih.govresearchgate.net Quantitative PCR analysis has revealed the growth of Dehalococcoides in microcosms actively dechlorinating 1,2,3,4-TeCB. nih.govresearchgate.net Specifically, Dehalococcoides mccartyi strains like CBDB1 and 195 are known to possess reductive dehalogenase genes (rdh) that enable them to dechlorinate a range of chlorinated benzenes. nih.govasm.org The cbrA gene from strain CBDB1, for example, has been identified as a reductive dehalogenase for 1,2,3,4-TeCB. asm.org While Dehalococcoides appears to be a primary dechlorinator, other bacteria such as Dehalobacter, Desulfitobacterium, and Geobacter have been found in these consortia, though their direct involvement in 1,2,3,4-TeCB dechlorination is less clear. nih.govresearchgate.netresearchgate.net Non-dechlorinating bacteria within the phylum Bacteroidetes and the order Clostridiales may play a supporting role by providing essential electron donors or cofactors. nih.gov

The stepwise removal of chlorine atoms from 1,2,3,4-TeCB under anaerobic conditions leads to the formation of lesser-chlorinated benzenes. The specific dechlorination pathway can vary between different microbial consortia and environmental conditions.

A dominant pathway observed in laboratory microcosms using various soil and sediment types is: 1,2,3,4-TeCB → 1,2,3-Trichlorobenzene (B84244) (1,2,3-TCB) → Dichlorobenzenes (DCBs) → Monochlorobenzene (MCB) → Benzene lsu.edu

In studies with contaminated harbor sludge, the dechlorination of 1,2,3,4-TeCB also produced trichlorobenzene and dichlorobenzene isomers as intermediates, with monochlorobenzene as a major end product. nih.govresearchgate.netebi.ac.uk Specifically, the pathway often proceeds via 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB) as a transient intermediate. nih.gov The final products can include 1,2-DCB, 1,3-DCB, and 1,4-DCB. lsu.edu The selection of which chlorine atom is removed is not random; enriched microbial cultures tend to favor thermodynamically more favorable dechlorination reactions. nih.govresearchgate.net

The table below summarizes the primary metabolites identified during the anaerobic dechlorination of 1,2,3,4-TeCB.

Table 1: Identified Metabolites from Anaerobic Dechlorination of this compound

Parent CompoundPrimary IntermediateSecondary IntermediatesEnd Products
This compound1,2,3-Trichlorobenzene lsu.edu1,2-Dichlorobenzene, 1,3-Dichlorobenzene, 1,4-Dichlorobenzene lsu.eduMonochlorobenzene, Benzene lsu.edu
This compound1,2,4-Trichlorobenzene nih.govDichlorobenzene isomers nih.govMonochlorobenzene nih.gov

This is an interactive table. Hover over the entries for more details.

The rate of anaerobic biodegradation of 1,2,3,4-TeCB is highly variable and depends on numerous factors, including the microbial community present, temperature, pH, and the availability of electron donors. lsu.eduresearchgate.net In aquatic environments, the estimated half-life of 1,2,3,4-TeCB ranges from 4.2 to 14 months in water and 1.1 to 3.4 years in sediment. ccme.ca

Studies using laboratory microcosms with different soil types have provided more specific kinetic data. The biodegradation often follows first-order kinetics after an initial lag period. lsu.edu The lag period can range from 1 to 72 days, after which dechlorination proceeds at a measurable rate. lsu.edu

The table below presents biodegradation rate constants and corresponding half-lives for 1,2,3,4-TeCB in different environmental matrices under anaerobic conditions.

Table 2: Anaerobic Biodegradation Kinetics of this compound in Different Soils

Soil TypeLag Period (days)Rate Constant (k, day⁻¹)Half-Life (t₁/₂, days)Reference
Mineral-Dominated Soil1 - 720.02330.5 lsu.edu
Organic Matter-Dominated Soil1 - 721.1080.6 lsu.edu

This is an interactive table. Hover over the entries for more details.

These findings indicate that the presence of organic matter can significantly enhance the rate of dechlorination, potentially by providing a source of electron donors for the microbial consortia. lsu.edu

Influence of Environmental Factors on Biodegradation Rates

The rate at which this compound is biodegraded in the environment is not constant but is influenced by a variety of physicochemical and biological factors. These factors can either accelerate or inhibit the metabolic activities of microorganisms responsible for the degradation of this compound. Key environmental parameters affecting biodegradation rates include oxygen availability, pH, temperature, and the presence of other organic compounds.

Oxygen Availability: The presence or absence of oxygen is a critical determinant for the biodegradation pathway of this compound. Aerobic conditions, where oxygen is present, generally favor the complete mineralization of the compound. For instance, the aerobic bacterium Pseudomonas chlororaphis RW71 has been shown to mineralize this compound, using it as its sole source of carbon and energy. nih.gov Conversely, anaerobic conditions (the absence of oxygen) tend to have a negative effect on mineralization rates but can promote a process known as reductive dechlorination. asm.orgepa.gov Under anaerobic conditions, some microbial consortia can remove chlorine atoms from the benzene ring, transforming highly chlorinated benzenes into less chlorinated, and often less toxic, compounds. epa.govub.edu However, some studies have shown that this compound was not biodegraded in anaerobic sewage sludge over a 32-day period, suggesting that the specific microbial community and other site conditions are crucial. canada.ca In laboratory column studies simulating an oxic-anoxic interface, the interplay between anaerobic and aerobic zones was shown to facilitate the sequential degradation of chlorinated benzenes. nih.gov

pH: The acidity or alkalinity of the environment significantly impacts microbial growth and enzymatic activity. Research on P. chlororaphis RW71 demonstrated that a pH below 6.5 was inhibitory to its growth and its ability to degrade this compound. nih.gov Although some transformation continued at this lower pH, it was not completely degraded, highlighting the importance of maintaining an optimal pH range for effective bioremediation. nih.gov

Temperature: Temperature affects the metabolic rates of microorganisms. Studies have indicated that increased temperatures have a positive effect on the mineralization of chlorobenzenes. asm.org The bioaccumulation of chlorobenzenes in aquatic organisms has also been observed to increase with rising temperatures. who.int

Presence of Co-substrates and Nutrients: The availability of other organic compounds and essential nutrients can influence biodegradation. In some soil experiments, the addition of mineral fertilizers or co-substrates like glucose and benzene did not significantly enhance the mineralization rates of trichlorobenzenes. asm.org However, in other contexts, such as in laboratory columns, the concentration of an electron donor like sodium lactate (B86563) was shown to affect the balance between reductive dechlorination and subsequent aerobic degradation. nih.gov Furthermore, nutrient limitations, specifically of nitrogen and phosphorus, can restrict microbial population growth and thus limit degradation rates. epa.gov The presence of other pollutants can also play a role; for example, 1,2,3-trichlorobenzene was only observed to be degraded in combination with 1,2,4-trichlorobenzene in one study. oup.com

Table 1: Influence of Environmental Factors on this compound Biodegradation

Factor Influence Research Finding Citation(s)
Oxygen Aerobic conditions favor mineralization; anaerobic conditions can lead to reductive dechlorination. P. chlororaphis RW71 mineralizes 1,2,3,4-TeCB aerobically. Anaerobic conditions had a negative effect on mineralization in soil studies. nih.govasm.org
pH Optimal range required for microbial activity. Growth of P. chlororaphis RW71 and degradation of 1,2,3,4-TeCB were inhibited at a pH below 6.5. nih.gov
Temperature Higher temperatures generally increase degradation rates. Increased temperatures had a positive effect on the mineralization of trichlorobenzenes. asm.org
Co-substrates/Nutrients Effects can be variable depending on the microbial community and environment. Mineral fertilizers or co-substrates did not significantly increase TCB mineralization in one soil study. Sodium lactate concentration influenced degradation pathways in column studies. asm.orgnih.gov

Biotransformation in Biological Systems

Biotransformation is the process by which living organisms modify chemical compounds. In the case of this compound, this process is crucial for its detoxification and removal from the environment. The pathways and products of biotransformation vary significantly between different types of organisms, such as microorganisms and mammals.

Microbial Biotransformation: Microorganisms have evolved diverse enzymatic systems to break down chlorinated aromatic compounds.

Aerobic Degradation: Under aerobic conditions, the primary mechanism of attack is oxidative dechlorination. who.int The bacterium Pseudomonas chlororaphis RW71 provides a well-documented example of the aerobic mineralization of this compound. nih.govresearchgate.net The proposed degradation pathway begins with an initial attack by a dioxygenase enzyme. nih.govresearchgate.net This enzyme introduces two hydroxyl groups onto the benzene ring, forming an unstable dihydrodiol intermediate which then rearomatizes to form tetrachlorocatechol. nih.gov This tetrachlorocatechol is subsequently cleaved by another enzyme, chlorocatechol 1,2-dioxygenase. nih.govresearchgate.net Further enzymatic steps lead to the formation of intermediates such as tetrachloromuconic acid, 2,3,5-trichlorodienelactone, and 2,4-dichloro-3-oxoadipic acid, which are ultimately funneled into central metabolic cycles like the Krebs cycle. nih.govresearchgate.net

Anaerobic Degradation: Under anoxic conditions, the primary biotransformation process is reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. oup.com This process is particularly important for highly chlorinated benzenes. epa.gov While specific studies focusing solely on the anaerobic pathway of this compound are limited, it is known to be biodegraded by acclimated anaerobic sediment slurries. nih.gov The process generally leads to the formation of less chlorinated congeners, such as di- and monochlorobenzenes, which can then be more readily degraded under aerobic conditions. nih.gov

Biotransformation in Animals: In animal systems, this compound is metabolized into various compounds that are then excreted. A study on squirrel monkeys administered oral doses of this compound revealed that the fecal route was the primary pathway for elimination. tandfonline.comnih.govtandfonline.com Approximately 38% of the administered dose was excreted in the feces within 48 hours, with a small amount (1.2%) found in the urine. tandfonline.com

Analysis of the fecal matter showed that about half of the radioactivity was from the unchanged parent compound. tandfonline.comtandfonline.com The other half consisted of several metabolites, indicating significant biotransformation. tandfonline.comtandfonline.com The identified fecal metabolites include:

1,2,4,5-Tetrachlorophenol (22%)

N-acetyl-S-(2,3,4,5-tetrachlorophenyl) cysteine (18%)

2,3,4,5-Tetrachlorophenyl sulfinic acid (3%)

2,3,4-Trichlorophenyl methyl sulfide (B99878) (0.6%)

2,3,4,5-Tetrachlorophenyl methyl sulfide (0.2%)

These findings demonstrate that biotransformation in the squirrel monkey involves hydroxylation, conjugation with cysteine (a precursor to mercapturic acid), and the formation of sulfur-containing metabolites. tandfonline.comtandfonline.com The metabolic pathways for tetrachlorobenzene isomers can differ significantly between species, such as rats, rabbits, and monkeys. tandfonline.comtandfonline.com

Table 2: Biotransformation Products of this compound in Different Biological Systems

Biological System Transformation Pathway Key Metabolites/Products Citation(s)
Microorganisms (Aerobic) Oxidative Dechlorination Tetrachlorocatechol, Tetrachloromuconic acid, 2,3,5-Trichlorodienelactone nih.govresearchgate.net
Microorganisms (Anaerobic) Reductive Dechlorination Less chlorinated congeners (e.g., dichlorobenzenes, monochlorobenzene) nih.govnih.gov
Squirrel Monkey (Animal) Metabolic Transformation (Hydroxylation, Conjugation) 1,2,4,5-Tetrachlorophenol, N-acetyl-S-(2,3,4,5-tetrachlorophenyl) cysteine, 2,3,4,5-Tetrachlorophenyl sulfinic acid tandfonline.comnih.govtandfonline.com

Ecotoxicological Assessment of 1,2,3,4 Tetrachlorobenzene

Aquatic Ecotoxicity

Acute and Chronic Toxicity to Freshwater Organisms

1,2,3,4-Tetrachlorobenzene (TeCB) demonstrates notable toxicity to a range of freshwater organisms, with effects observed across different trophic levels. The toxicity generally increases with the degree of chlorination of the benzene (B151609) ring. who.int

Acute Toxicity:

Acute toxicity data reveal varying sensitivities among freshwater species. For fish, a 96-hour median lethal concentration (LC50) of 497 µg⋅L-1 has been reported for rainbow trout (Oncorhynchus mykiss), while for fathead minnows (Pimephales promelas), the 96-hour LC50 is 1070 µg⋅L-1. ccme.ca Invertebrates also show susceptibility; for instance, the 96-hour LC50 for Daphnia pulex is 184 µg⋅L-1. ccme.ca The midge Chironomus riparius has a reported 48-hour LC50 of 730 µg⋅L-1. ccme.ca

Chronic Toxicity:

Chronic exposure to 1,2,3,4-TeCB also elicits adverse effects in freshwater organisms. For the fathead minnow, a 33-day study established a No-Observed-Effect Concentration (NOEC) for growth and mortality at 250 µg/L. waterquality.gov.au In the case of the freshwater crustacean Daphnia magna, a 16-day study focusing on mortality and reproduction determined a NOEC between 55 and 100 µg/L. waterquality.gov.au For the midge Chironomus riparius, the chronic median lethal concentration (LC50) was found to be 0.99 µM, with a chronic NOEC of 0.24 µM. nih.gov

The Canadian Council of Ministers of the Environment (CCME) has established an interim water quality guideline for this compound for the protection of freshwater life at 1.8 µg⋅L-1, based on the acute toxicity to D. pulex and the application of a safety factor. ccme.ca

Ecotoxicological Endpoints in Model Aquatic Species

Ecotoxicological studies on 1,2,3,4-TeCB have identified several key endpoints in model aquatic species, providing a basis for assessing its environmental risk.

Fish:

Rainbow Trout (Oncorhynchus mykiss): The 96-hour LC50 is 497 µg⋅L-1. ccme.ca

Fathead Minnow (Pimephales promelas): The 96-hour LC50 is 1070 µg⋅L-1, and the 33-day NOEC for growth and mortality is 250 µg/L. ccme.cawaterquality.gov.au

Zebrafish (Brachydanio rerio): A 7-28 day study reported a NOEC between 100-310 µg/L. waterquality.gov.au

Invertebrates:

Daphnia magna: A 16-day study on mortality and reproduction yielded a NOEC of 55-100 µg/L. waterquality.gov.au

Daphnia pulex: The 96-hour LC50 is 184 µg⋅L-1. ccme.ca

Chironomus riparius (Midge): The 48-hour LC50 is 730 µg⋅L-1, with a corresponding 48-hour NOEC of 110 µg⋅L-1. ccme.ca Chronic studies determined a median lethal concentration (LC50) of 0.99 µM and a median sublethal effect concentration (EC50) for growth of 0.76 µM. nih.gov

Algae:

While specific data for 1,2,3,4-TeCB is limited, studies on other chlorobenzenes show that natural organic matter can influence their toxicity to green algae like Chlorella pyrenoidosa. nih.gov For 1,2,3,4-TeCB, the presence of Suwannee River natural organic matter had no significant effect on its toxicity. nih.gov

SpeciesEndpointValueReference
Rainbow Trout (Oncorhynchus mykiss)96-h LC50497 µg/L ccme.ca
Fathead Minnow (Pimephales promelas)96-h LC501070 µg/L ccme.ca
Fathead Minnow (Pimephales promelas)33-d NOEC (growth, mortality)250 µg/L waterquality.gov.au
Zebrafish (Brachydanio rerio)7-28-d NOEC100-310 µg/L waterquality.gov.au
Daphnia magna16-d NOEC (mortality, reproduction)55-100 µg/L waterquality.gov.au
Daphnia pulex96-h LC50184 µg/L ccme.ca
Midge (Chironomus riparius)48-h LC50730 µg/L ccme.ca
Midge (Chironomus riparius)Chronic LC500.99 µM nih.gov
Midge (Chironomus riparius)Chronic EC50 (growth)0.76 µM nih.gov
Midge (Chironomus riparius)Chronic NOEC0.24 µM nih.gov

Effects on Benthic Invertebrates

Benthic, or sediment-dwelling, invertebrates are particularly at risk from persistent organic pollutants like 1,2,3,4-TeCB, which can accumulate in sediments. canada.ca Studies have shown that tetrachlorobenzenes in sediments are bioavailable to benthic organisms such as oligochaete worms and amphipods. canada.ca

Research on the midge Chironomus riparius, a common benthic invertebrate, has provided detailed insights into the chronic effects of 1,2,3,4-TeCB. A study determined a chronic median lethal concentration (LC50) of 0.99 µM and a median sublethal effect concentration (EC50) for growth of 0.76 µM. nih.gov The no-observed-effect concentration (NOEC) in this chronic study was 0.24 µM. nih.gov

Furthermore, the concept of critical body residue (CBR) has been applied to understand the toxicity of 1,2,3,4-TeCB in C. riparius. The chronic CBR was found to be 136 mmol/kg lipid, which is consistent with the acute CBR. nih.gov This suggests that the internal concentration of the chemical is a key determinant of toxicity, regardless of the exposure duration. nih.gov

In another study comparing the acute toxicity of tetrachlorobenzene isomers to the aquatic oligochaete Tubifex tubifex, 1,2,3,4-TeCB was found to be lethal, unlike the 1,2,4,5-isomer. nih.gov

Terrestrial Ecotoxicity

Information on the terrestrial ecotoxicity of this compound is less extensive compared to its aquatic counterpart. However, due to its persistence and potential for accumulation in soil, there is concern for soil-dwelling organisms. canada.ca

One study investigated the transcriptional signatures in the springtail Folsomia candida upon exposure to this compound. researchgate.net The results indicated that the compound induced a toxic response at the cellular membrane level, which is characteristic of narcosis-type toxicity. researchgate.net

For the earthworm Eisenia andrei, a bioaccumulation factor of 84,000 for tetrachlorobenzenes has been reported, highlighting the potential for significant uptake from contaminated soil. canada.ca In a comparative study on the acute lethal potency of tetrachlorobenzene isomers, 1,2,3,4-TeCB was shown to be toxic to E. andrei. nih.gov

Given the lack of comprehensive data on the toxicological effects on soil organisms, it is difficult to fully assess the risk posed by this compound in terrestrial environments. canada.ca

Bioaccumulation and Biomagnification Potential of this compound

This compound is characterized by a high octanol-water partition coefficient (log Kow) of 4.5, indicating a strong tendency to partition into lipids and, consequently, a high potential for bioaccumulation in organisms. canada.ca

Bioconcentration Factors in Aquatic Biota

The bioconcentration factor (BCF) is a key metric used to quantify the potential of a chemical to be absorbed by an organism from the surrounding water. Numerous studies have measured the BCF of 1,2,3,4-TeCB in various aquatic species, consistently demonstrating its high bioconcentration potential. nih.gov

Fish:

In rainbow trout (Oncorhynchus mykiss), measured BCF values have shown some variability. One study reported mean log BCF values of 3.7-4.1. chemicalbook.com Another study found a mean BCF of 5,200 at low exposure levels and 12,000 at high exposure levels over a 119-day period. chemicalbook.com A whole-body BAF for tetrachlorobenzenes in rainbow trout has been reported as high as 12,883. canada.ca

For the fathead minnow (Pimephales promelas), a mean log BCF of 3.5 was measured. chemicalbook.com Another study reported a whole-body BAF of 1,778 for this species. canada.ca

Invertebrates:

Data for invertebrates indicate BCF values for tetrachlorobenzenes can range from 60 to 2,750 on a whole body, dry weight basis. pops.int

These high BCF values confirm that this compound readily accumulates in aquatic organisms, posing a risk of reaching toxic internal concentrations and potentially being transferred through the food web. waterquality.gov.au

SpeciesBCF ValueReference
Rainbow Trout (Oncorhynchus mykiss)log BCF: 3.7-4.1 chemicalbook.com
Rainbow Trout (Oncorhynchus mykiss)5,200 (low exposure) chemicalbook.com
Rainbow Trout (Oncorhynchus mykiss)12,000 (high exposure) chemicalbook.com
Fathead Minnow (Pimephales promelas)log BCF: 3.5 chemicalbook.com
Fathead Minnow (Pimephales promelas)1,778 canada.ca
Invertebrates (general)60-2,750 (dry weight) pops.int

Structure-Activity Relationships in Chlorinated Benzene Ecotoxicity

The ecotoxicity of chlorinated benzenes is closely linked to their chemical structure, particularly the number and position of chlorine atoms on the benzene ring. This relationship is often explored through quantitative structure-activity relationships (QSARs), which correlate variations in chemical structure with changes in toxicological effects.

A general principle observed for chlorinated benzenes is that their toxicity tends to increase with the degree of chlorination. nih.govwho.intoup.com This increased toxicity is often associated with the compound's hydrophobicity, which is the tendency to repel water and partition into fatty tissues. nih.gov Hydrophobicity is commonly quantified by the octanol-water partition coefficient (log Kow). A higher log Kow value indicates greater hydrophobicity and, frequently, a higher potential for bioaccumulation and toxicity. nih.gov

For instance, studies on the bluegill sunfish (Lepomis macrochirus) have demonstrated that the cytotoxicity of chlorinated benzenes increases with a higher number of chlorine atoms and, consequently, higher log P values (a measure similar to log Kow). nih.gov Similarly, research on the soil-dwelling springtail Folsomia candida found that the toxicity of chlorinated benzenes, with the exception of hexachlorobenzene (B1673134), was negatively correlated with their log Kow values. researchgate.net

In aquatic organisms, the toxicity of chlorinated benzenes generally rises with increasing chlorination. who.int For example, the 96-hour median lethal concentrations (LC50s) for fish show a trend of increasing toxicity from monochlorobenzene to pentachlorobenzene. who.int Within the group of tetrachlorobenzene isomers, while specific comparative toxicity data for 1,2,3,4-TeCB against its other isomers is not extensively detailed, the overarching principle of chlorination influencing toxicity applies.

The position of the chlorine atoms can also influence the toxicological properties of the isomers, though this is a more complex aspect of their structure-activity relationship. The specific arrangement of chlorine atoms can affect the molecule's shape, size, and electronic properties, which in turn can influence its interaction with biological macromolecules and its susceptibility to metabolic breakdown.

Table 2: Physicochemical Properties and Toxicity Data for Selected Chlorinated Benzenes This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound Log Kow Acute LC50 (96-h) for Fish (µg/L) Organism Reference
Monochlorobenzene 2.98 - - aip.org
1,2-Dichlorobenzene 3.38 - - aip.org
1,3-Dichlorobenzene 3.48 - - aip.org
1,4-Dichlorobenzene 3.38 - - aip.org
1,2,3-Trichlorobenzene (B84244) 4.04 - - aip.org
1,2,4-Trichlorobenzene (B33124) 3.98 21,000 - aip.orgwho.int
1,3,5-Trichlorobenzene 4.02 - - aip.org
This compound 4.55 - - aip.org
1,2,3,5-Tetrachlorobenzene (B107539) 4.65 - - aip.org
1,2,4,5-Tetrachlorobenzene (B31791) 4.51 >530,000 (48-h EC50 for invertebrate) - aip.orgwho.int
Pentachlorobenzene - 135 - who.int

Human Exposure and Health Implications of 1,2,3,4 Tetrachlorobenzene

Human Exposure Pathways

Humans can be exposed to 1,2,3,4-tetrachlorobenzene through various routes, including diet, inhalation, and skin contact. egle.state.mi.us This chemical is persistent in the environment and can accumulate in living organisms. egle.state.mi.us

Dietary Intake and Food Chain Transfer

A significant pathway for general population exposure to this compound is through the diet. egle.state.mi.us This is due to its environmental persistence and ability to bioaccumulate. egle.state.mi.us While specific data on the concentration of this compound in all food items is limited, studies have detected tetrachlorobenzene isomers in various foods. For instance, a U.S. Food and Drug Administration market basket survey found tetrachlorobenzenes in concentrations ranging from 0.1 ng/g in mixed canned vegetables to 0.4 ng/g in garden fruit. canada.ca However, a survey of fresh food composites in Ontario, including leafy vegetables, fruit, milk, root vegetables, and eggs/meat, did not detect this compound above the detection limit of 0.01 ng/g. canada.ca

The compound can also be found in aquatic life. In Canada, concentrations of this compound in biota samples from various lakes and rivers have been measured at levels up to 28.6 ng/g (wet weight). canada.ca Similarly, arctic char and the blubber of narwhal and beluga have shown concentrations of less than 1 and 10 ng/g (wet weight), respectively. canada.ca The World Health Organization (WHO) estimates that the average daily intake of all tetrachlorobenzene isomers for humans is less than 0.1 ng/kg of body weight. nih.gov

Inhalation Exposure in Ambient and Occupational Settings

Occupational exposure can occur during the production or use of this compound through both inhalation and dermal contact. egle.state.mi.us It has been used as a chemical intermediate in the synthesis of fungicides and herbicides. tpsgc-pwgsc.gc.ca

Dermal Contact Exposure

Dermal contact is a possible route of exposure, particularly in occupational environments where this compound is produced or handled. egle.state.mi.usnih.gov The substance can be absorbed through the skin, potentially leading to systemic exposure. nj.gov In case of skin contact, it is advised to immediately wash the affected area. apolloscientific.co.uk

Biomonitoring and Detection in Human Tissues (e.g., breast milk, adipose tissue)

Due to its lipophilic nature (fat-loving), this compound can accumulate in the fatty tissues of humans and wildlife. egle.state.mi.us Biomonitoring studies have detected its presence in various human tissues, providing evidence of widespread, low-level exposure in the general population.

Breast Milk: this compound has been detected in human breast milk. In a Canadian survey, it was found in 37% of 412 samples, with a mean concentration of 0.2 ng/g and a maximum concentration of 1.7 ng/g. canada.ca Another Canadian study reported a concentration of 0.01 ng/g in whole milk and 0.49 ng/g in milk fat. egle.state.mi.usnih.gov The presence of such chemicals in breast milk is a concern due to the potential for transfer to nursing infants. cdc.gov

Adipose Tissue: Human adipose (fat) tissue is a primary storage site for persistent organic pollutants like this compound. One study detected the compound in 19 out of 108 samples of human adipose tissue, with a mean concentration of 67 ng/g. egle.state.mi.usnih.gov It has also been identified, though not quantified, in the adipose tissue of non-occupationally exposed individuals in Germany. egle.state.mi.usnih.gov In Slovenia, combined trichlorobenzene and tetrachlorobenzene isomers were found in human adipose tissue at a concentration of 60 ng/g. egle.state.mi.usnih.gov

Other Tissues: Combined trichlorobenzene and tetrachlorobenzene isomers have also been detected in human hair samples in Slovenia at a concentration of 40 ng/g. egle.state.mi.usnih.gov

TissueCountry/StudyDetection FrequencyMean ConcentrationMaximum Concentration
Breast Milk Canada37% of 412 samples0.2 ng/g1.7 ng/g
Canada-0.01 ng/g (whole milk)-
Canada-0.49 ng/g (milk fat)-
Adipose Tissue -19 of 108 samples67 ng/g-
GermanyIdentified, not quantified--
Slovenia-60 ng/g (combined isomers)-
Hair Slovenia-40 ng/g (combined isomers)-

Toxicokinetics and Metabolism of this compound

Absorption and Distribution in Biological Systems

Following exposure, this compound can be absorbed into the body and distributed to various tissues. Animal studies provide insights into these processes.

In pregnant Sprague-Dawley rats administered this compound by gavage, residues of the compound were found in both maternal and fetal tissues. nih.govchemicalbook.com This indicates that the chemical can cross the placental barrier. cdc.gov

Once absorbed, this compound, being lipophilic, tends to distribute to and accumulate in fatty tissues. egle.state.mi.us In a 28-day study where rats were fed diets containing different isomers of tetrachlorobenzene, the highest concentrations were found in fat and liver. canada.ca

Biotransformation Processes in Mammalian Organisms

The metabolism of this compound (TeCB) in mammalian organisms involves several biotransformation pathways, with notable differences observed across species. In squirrel monkeys, orally administered 1,2,3,4-TeCB is metabolized into several compounds. The major metabolite found in the urine is N-acetyl-S-(2,3,4,5-tetrachlorophenyl) cysteine, which accounts for 85% of the radioactivity detected in urine. tandfonline.comtandfonline.com A minor urinary metabolite is 2,3,4,5-tetrachlorophenol. tandfonline.comtandfonline.com This metabolic pattern, highlighting the N-acetyl cysteine conjugate as the primary urinary metabolite, is significantly different from that observed in rats and rabbits, where tetrachlorophenols are the main metabolites. tandfonline.comtandfonline.com

In the feces of squirrel monkeys, about half of the radioactivity is from the unchanged 1,2,3,4-TeCB. nih.govtandfonline.com The identified fecal metabolites include 1,2,4,5-tetrachlorophenol, N-acetyl-S-(2,3,4,5-tetrachlorophenyl) cysteine, 2,3,4,5-tetrachlorophenyl sulfinic acid, 2,3,4-trichlorophenyl methyl sulfide (B99878), and 2,3,4,5-tetrachlorophenyl methyl sulfide. nih.govtandfonline.com

In contrast, studies in rats show a different metabolic profile. When male rats were given a single oral dose of 1,2,3,4-TeCB, the primary metabolites identified in the urine were 2,3,4,5- and 2,3,4,6-tetrachlorophenol. nih.gov Trace amounts of tetrachlorothiophenol and 2,3,4-trichlorophenol (B99974) were also detected. nih.gov This indicates that in rats, the main biotransformation pathway involves hydroxylation to form tetrachlorophenols. nih.gov

The formation of an N-acetyl cysteine conjugate, a mercapturic acid derivative, in monkeys suggests the involvement of the glutathione-S-transferase pathway in the detoxification of 1,2,3,4-TeCB in this species. tandfonline.com This pathway is a significant route for the biotransformation and disposition of xenobiotics. tandfonline.com The differing metabolic pathways between species underscore the importance of considering species-specific metabolism in toxicity assessments. tandfonline.com

Table 1: Metabolites of this compound in Different Mammalian Species

Species Sample Type Major Metabolites Minor Metabolites Reference
Squirrel Monkey Urine N-acetyl-S-(2,3,4,5-tetrachlorophenyl) cysteine 2,3,4,5-tetrachlorophenol tandfonline.comtandfonline.com
Squirrel Monkey Feces Unchanged 1,2,3,4-TeCB, 1,2,4,5-tetrachlorophenol, N-acetyl-S-(2,3,4,5-tetrachlorophenyl) cysteine 2,3,4,5-tetrachlorophenyl sulfinic acid, 2,3,4-trichlorophenyl methyl sulfide, 2,3,4,5-tetrachlorophenyl methyl sulfide nih.govtandfonline.com
Rat Urine 2,3,4,5- and 2,3,4,6-tetrachlorophenol Tetrachlorothiophenol, 2,3,4-trichlorophenol nih.gov

Elimination and Excretion Mechanisms

The elimination and excretion of this compound and its metabolites occur through both urine and feces, with the primary route varying between species. In squirrel monkeys, the fecal route is the major pathway for the excretion of 1,2,3,4-TeCB. nih.govtandfonline.com Approximately 38% of an orally administered dose is excreted in the feces within 48 hours. nih.govtandfonline.comtandfonline.com During the same period, only about 1.2% of the dose is found in the urine. tandfonline.com A significant portion of the fecal radioactivity, about 50%, is the unchanged parent compound. nih.govtandfonline.com

In rats, both urine and feces are significant routes of excretion. Following a single oral dose of 1,2,3,4-TeCB, approximately 46-51% of the dose was excreted in both urine and feces within 48 hours. nih.gov

The half-life of tetrachlorobenzenes in soil has been estimated to range from 28 to 417 days, indicating their persistence in the environment. canada.ca While specific data on the half-life in humans is limited, the detection of 1,2,3,4-TeCB in human adipose tissue and breast milk suggests it is bioaccumulative. egle.state.mi.us

Table 2: Excretion of this compound in Mammals (48 hours post-administration)

Species Fecal Excretion (% of dose) Urinary Excretion (% of dose) Total Excretion (% of dose) Reference
Squirrel Monkey ~38% ~1.2% ~39.2% nih.govtandfonline.comtandfonline.com
Rat - - 46-51% (combined urine and feces) nih.gov

Mechanisms of Toxicity and Adverse Outcome Pathways

This compound exhibits toxicity in several organs, with the liver and kidneys being primary targets. In subacute studies where rats were fed diets containing 1,2,3,4-TeCB for 28 days, mild histological changes were observed in the liver, thyroid, kidney, and lungs at the highest dose levels. nih.govtandfonline.com

Hepatic Effects: In pregnant rats administered 1,2,3,4-TeCB, dose-dependent effects on the liver were observed. nih.gov At higher doses, maternal hepatic microsomal cytochrome P-450 content was significantly induced. nih.gov Specifically, microsomal N-demethylation of aminopyrine (B3395922) and the rate of microsomal p-nitrophenol and phenolphthalein (B1677637) glucuronidation were increased. nih.gov However, the liver to body weight ratio and hepatic microsomal protein content were unaffected. nih.gov In a 28-day feeding study, rats fed 1,2,3,4-TeCB at 500 ppm showed a significant increase in aminopyrine demethylase activity. nih.govtandfonline.com A 90-day feeding study in rats also reported liver damage. gls.co.jp

Renal Effects: Mild to moderately severe kidney lesions have been reported in rats following exposure to tetrachlorobenzenes. epa.gov In a 28-day feeding study, 1,2,3,4-TeCB produced mild histological changes in the kidneys at high doses. nih.govtandfonline.com A 90-day study also identified the kidney as a target organ for toxicity. gls.co.jp

Endocrine System Effects: The thyroid gland is also a target for 1,2,3,4-TeCB toxicity. Mild histological changes in the thyroid were noted in rats after 28 days of dietary exposure to high concentrations of 1,2,3,4-TeCB. nih.govtandfonline.com

Reproductive and Developmental Effects: In pregnant rats, 1,2,3,4-TeCB adversely affected embryonic growth, with decreases in yolk sac diameter, embryonic crown-rump length, and head length observed. nih.govnih.gov However, it did not significantly increase the number of dead or abnormal embryos. nih.govnih.gov

The toxicity of this compound at the cellular and molecular level appears to involve narcosis-type mechanisms and the induction of metabolic enzymes. In the collembolan Folsomia candida, transcriptional analysis revealed that 1,2,3,4-TeCB toxicity is associated with cellular membranes, indicative of narcosis type I. nih.govresearchgate.net This mechanism involves the disruption of cell membrane function.

In rats, exposure to 1,2,3,4-TeCB leads to the induction of hepatic microsomal enzymes, such as aminopyrine demethylase and enzymes involved in glucuronidation. nih.govtandfonline.comnih.gov This induction of drug-metabolizing enzymes is a common cellular response to xenobiotic exposure and is often mediated by nuclear receptors. The biotransformation of 1,2,3,4-TeCB itself is a key molecular process, leading to the formation of various metabolites, some of which may have their own toxicological activities. tandfonline.comnih.gov

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons, including dioxins and some polychlorinated biphenyls (PCBs). wikipedia.orgconicet.gov.ar Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and activates the transcription of target genes, most notably cytochrome P450 enzymes like CYP1A1. wikipedia.org

While some chlorinated benzenes are known to interact with the AhR, the specific role of this receptor in the toxicity of 1,2,3,4-TeCB is less clear. Studies on benzene (B151609) have shown that its hematotoxicity is absent in mice lacking the AhR, suggesting a crucial role for the receptor in benzene's toxicity. nih.gov However, benzene and its metabolites hydroquinone (B1673460) and benzoquinone did not appear to activate the AhR in a classical manner in vitro. nih.gov

In comparison, the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) is a potent AhR agonist, and most of its toxic effects are mediated through this receptor. wikipedia.org The toxicity of different tetrachlorobenzene isomers varies, with 1,2,4,5-TeCB being more toxic and accumulating to a greater extent in tissues than the 1,2,3,4- and 1,2,3,5-isomers. canada.canih.govtandfonline.com This difference in toxicity may be related to their differential ability to interact with and activate the AhR signaling pathway. For instance, 1,2,4,5-TeCB was found to induce hepatic microsomal aniline (B41778) hydroxylase and ethoxyresorufin deethylase, activities often associated with AhR activation, while 1,2,3,4-TeCB did not. nih.govtandfonline.com

Carcinogenicity Assessment and Genotoxicity Studies of this compound

Currently, there is insufficient information to fully evaluate the carcinogenic potential of this compound. env.go.jp However, some studies have investigated its genotoxicity and initiating activity in carcinogenesis.

Table of Compound Names

Compound Name
This compound
1,2,3,5-Tetrachlorobenzene (B107539)
1,2,4,5-Tetrachlorobenzene (B31791)
2,3,4,5-Tetrachlorophenol
2,3,4,6-Tetrachlorophenol
2,3,5,6-Tetrachlorophenol
N-acetyl-S-(2,3,4,5-tetrachlorophenyl) cysteine
2,3,4,5-tetrachlorophenyl sulfinic acid
2,3,4-trichlorophenyl methyl sulfide
2,3,4,5-tetrachlorophenyl methyl sulfide
Tetrachlorothiophenol
2,3,4-Trichlorophenol
Aminopyrine
p-Nitrophenol
Phenolphthalein
Aniline
Ethoxyresorufin
Benzene
Hydroquinone
Benzoquinone
2,3,7,8-tetrachlorodibenzo-p-dioxin
Polychlorinated biphenyls
Diethylnitrosamine
Hexachlorobenzene (B1673134)
Pentachloronitrobenzene
Tetrachlorocatechol (B74200)
Tetrachloromuconic acid
2,3,5-trichlorodienelactone
2,3,5-trichloromaleyl acetic acid
2,4-dichloro-3-oxoadipic acid
3-chlorocatechol
Catechol
Succinate
1,2,4-Trichlorobenzene (B33124)
1,3,5-Trichlorobenzene
Pentachlorobenzene
Phenobarbital
beta-Naphthoflavone
1,2-dichloro-4-nitrobenzene
Tetrachloroquinol
Hydroxythrichlorothiophenols
1,2-Dichloropropane
Arachis oil
3,3'-diindolylmethane
1,4-dihydroxy-2-naphthoic acid
Carbidopa
Indolocarbazole
Transforming growth factor-beta
2,3,5,6-tetrachloroaniline
2,3,4-trichloroaniline
4,7-OP
Glutathione S-transferase-P
Proliferating cell nuclear antigen

Reproductive and Developmental Toxicity Evaluations

The potential for this compound (1,2,3,4-TeCB) to adversely affect reproduction and development has been investigated in animal models. These studies, primarily conducted in rats, provide insights into the compound's toxicological profile following in utero exposure.

In a study assessing the maternal and embryonic effects of 1,2,3,4-TeCB, pregnant Sprague-Dawley rats were orally administered the compound on gestation days 9 through 13. The results indicated that embryonic growth was negatively impacted by the treatment. Specifically, at a dose of 300 mg/kg/day, there were observable decreases in yolk sac diameter, embryonic crown-rump length, and head length. However, this dose did not lead to a significant increase in the number of embryonic deaths or abnormalities. egle.state.mi.us

Another study examined the developmental toxicity of three tetrachlorobenzene isomers, including 1,2,3,4-TeCB, in Sprague-Dawley rats. The compounds were administered by gavage from day 6 to day 15 of gestation. For 1,2,3,4-TeCB, a decrease in the number of live fetuses was noted at a dose of 200 mg/kg. This study, however, did not find any treatment-related fetal anomalies or histopathological changes in the mothers or fetuses. It's important to note that studies on the reproductive and developmental toxicity of tetrachlorobenzenes have generally not demonstrated consistent dose-response relationships, and observed effects are often associated with doses that also cause high maternal toxicity. egle.state.mi.us

Interactive Data Table: Developmental Effects of 1,2,3,4-TeCB in Rats

Study Species Exposure Route Dosage Observed Developmental Effects
Kitchin & Ebron, 1983 Sprague-Dawley Rat Oral (gavage) 300 mg/kg/day Decreased yolk sac diameter, crown-rump length, and head length. egle.state.mi.us
Kacew et al., 1984 Sprague-Dawley Rat Oral (gavage) 200 mg/kg/day Decreased number of live fetuses. egle.state.mi.us

Epidemiological Investigations and Human Health Risk Characterization

To date, there are no specific epidemiological studies or human toxicity data available for the this compound isomer. egle.state.mi.us Consequently, the characterization of human health risk relies on data from human exposure monitoring and toxicological data from animal studies to derive health-based guidance values.

The general population can be exposed to 1,2,3,4-TeCB through the diet, as this chemical is persistent in the environment and can bioaccumulate. egle.state.mi.us Monitoring studies have confirmed the presence of 1,2,3,4-TeCB in human tissues. For instance, it has been detected in human adipose tissue and breast milk. In a Canadian study, 1,2,3,4-TeCB was detected in human milk at concentrations of 0.01 ng/g in whole milk and 0.49 ng/g in milk fat. egle.state.mi.us Another study found 1,2,3,4-TeCB in 19 out of 108 samples of human adipose tissue, with a mean concentration of 67 ng/g. egle.state.mi.us The World Health Organization (WHO) has estimated that the average daily intake for all tetrachlorobenzene isomers for humans is less than 0.1 ng/kg of body weight. egle.state.mi.usnih.gov

Regulatory bodies have established tolerable daily intake (TDI) values to protect human health. Health Canada has developed a TDI for this compound of 0.0034 mg/kg of body weight per day. egle.state.mi.ustera.orgpublications.gc.ca This value was derived from a No-Observed-Adverse-Effect Level (NOAEL) of 34 mg/kg/day from a 90-day feeding study in rats, to which an uncertainty factor of 10,000 was applied to account for interspecies and intraspecies differences, the use of a subchronic study, and the limited database. egle.state.mi.ustera.org

Interactive Data Table: Human Exposure and Health Guideline for 1,2,3,4-TeCB

Parameter Matrix/Value Concentration/Guideline Region/Source
Human Milk Whole Milk 0.01 ng/g Canada egle.state.mi.us
Human Milk Milk Fat 0.49 ng/g Canada egle.state.mi.us
Human Adipose Tissue Adipose Tissue 67 ng/g (mean) General Population egle.state.mi.us
Estimated Daily Intake All TeCB Isomers < 0.1 ng/kg bw WHO egle.state.mi.usnih.gov
Tolerable Daily Intake (TDI) Health Guideline 0.0034 mg/kg bw/day Canada egle.state.mi.ustera.orgpublications.gc.ca

Remediation Strategies for 1,2,3,4 Tetrachlorobenzene Contamination

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms and plants to break down or sequester contaminants. For 1,2,3,4-TeCB, this often involves stimulating native microbial populations or introducing specialized organisms capable of using the chlorinated compound in their respiratory processes.

In-situ and Ex-situ Bioremediation Technologies

Bioremediation technologies are classified based on whether the contaminated material is treated at the site (in-situ) or excavated and treated elsewhere (ex-situ).

In-situ bioremediation involves treating the contaminated soil or groundwater in its original location. frtr.govvilniustech.lt This approach is generally less disruptive and more cost-effective as it avoids excavation and transportation costs. vertasefli.co.uk Techniques such as bioventing (injecting air for aerobic degradation) and the creation of biological reactive barriers are common examples. frtr.gov For chlorinated compounds like 1,2,3,4-TeCB, anaerobic reductive dechlorination is a key in-situ process where microorganisms use the contaminant as an electron acceptor in oxygen-depleted environments. frtr.gov

Ex-situ bioremediation requires the removal of the contaminated medium for treatment. vertasefli.co.uk This allows for greater control over environmental conditions such as temperature, pH, and nutrient levels, potentially leading to faster and more complete degradation. vertasefli.co.ukmdpi.com Common ex-situ methods include biopiles, where excavated soil is aerated, and landfarming, where contaminants are tilled into the soil surface to enhance microbial activity. frtr.govvertasefli.co.ukmdpi.com While more expensive, ex-situ methods can be more effective for high contaminant concentrations. vertasefli.co.uk

Technology TypeDescriptionAdvantagesDisadvantages
In-situ Treatment of contaminants directly in the subsurface. frtr.govvilniustech.ltLess disruptive, lower cost, minimizes contaminant transport risk. vilniustech.ltvertasefli.co.ukDifficult to control environmental conditions, may be slower. frtr.gov
Ex-situ Excavation and treatment of contaminated material in a controlled environment. vertasefli.co.ukFaster degradation, better process control, effective for high concentrations. vertasefli.co.ukmdpi.comHigher cost, disruptive to the site, potential for contaminant release during transport. vilniustech.ltvertasefli.co.uk

Enhancement of Microbial Degradation

To overcome the limitations of natural attenuation, several strategies are employed to enhance the microbial breakdown of 1,2,3,4-TeCB.

Biostimulation involves the addition of nutrients, electron donors, or other amendments to stimulate the activity of indigenous microorganisms capable of degrading the target contaminant. unirioja.es In the context of anaerobic dechlorination of 1,2,3,4-TeCB, the goal is to create conditions favorable for organohalide-respiring bacteria.

This can be achieved by injecting fermentable substrates like lactate (B86563) or vegetable oils, which generate hydrogen—a primary electron donor for reductive dechlorination. ub.edu Another approach is "halopriming," where the addition of a halogenated compound can induce the necessary enzymes and increase the biomass of dechlorinating microbes. nih.gov Interestingly, 1,2,3,4-TeCB itself has been shown to act as a biostimulant, promoting the rapid dechlorination of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TeCDD). oup.comresearchgate.net This suggests that the presence of 1,2,3,4-TeCB can enrich for microbial communities, like Dehalococcoides-like bacteria, that are effective dechlorinators. oup.comresearchgate.net The use of zero-valent iron (Fe⁰) has also been explored as a method to slowly release hydrogen and stimulate microbial dechlorination. nih.gov

Bioaugmentation is the introduction of non-native, specialized microorganisms to a contaminated site to enhance the degradation of pollutants. unirioja.es This strategy is particularly useful when the indigenous microbial population lacks the specific capabilities to degrade a contaminant like 1,2,3,4-TeCB. unirioja.es

The most well-known bacteria involved in the reductive dechlorination of chlorinated benzenes are members of the genus Dehalococcoides. scholaris.ca Strains such as Dehalococcoides mccartyi CBDB1 and strain 195 have demonstrated the ability to dechlorinate various tetrachlorobenzene isomers, including 1,2,3,4-TeCB. scholaris.ca For instance, D. mccartyi strain 195 can metabolically dechlorinate 1,2,3,4-TeCB. scholaris.ca Studies have shown that bioaugmenting sediments with cultures containing Dehalococcoides ethenogenes strain 195, combined with biostimulation using 1,2,3,4-TeCB, can significantly enhance the dechlorination of other pollutants like 1,2,3,4-TeCDD. oup.com Quantitative real-time PCR analysis in such studies revealed a substantial increase in Dehalococcoides gene copies in bioaugmented microcosms, confirming the growth and activity of the introduced strain. oup.comresearchgate.net

Microbial StrainDechlorination CapabilityReference
Pseudomonas chlororaphis RW71Mineralizes 1,2,3,4-TeCB as a sole carbon and energy source under aerobic conditions. nih.gov
Dehalococcoides mccartyi strain CBDB1Metabolically dechlorinates various chlorobenzenes, including tetrachlorobenzene isomers. scholaris.ca
Dehalococcoides mccartyi strain 195Metabolically dechlorinates 1,2,3,4-TeCB. scholaris.ca
DehalobacterGrowth observed in microcosms during reductive dechlorination of 1,2,3,5-TeCB. nih.gov

The primary anaerobic biodegradation pathway for 1,2,3,4-TeCB typically proceeds through reductive dechlorination to trichlorobenzenes (TCBs), then to dichlorobenzenes (DCBs), monochlorobenzene (MCB), and finally to benzene (B151609). lsu.edu

Phytoremediation uses plants to remove, degrade, or contain environmental contaminants. ectinc.com For chlorinated benzenes, certain plants can enhance microbial degradation in the root zone, a process known as rhizodegradation. lsu.eduectinc.com

Research has demonstrated that the roots of the common cattail, Typha latifolia L., can significantly enhance the anaerobic degradation of 1,2,3,4-TeCB. lsu.edu In laboratory microcosms, the biodegradation rate constant of 1,2,3,4-TeCB increased with a greater amount of Typha roots. lsu.edu This suggests that this native wetland plant could be a promising candidate for phytoremediation applications in environments contaminated with 1,2,3,4-TeCB. lsu.edu

Advanced Physico-Chemical Dechlorination Methods

In addition to biological methods, advanced physico-chemical processes have been developed for the dechlorination of 1,2,3,4-TeCB. These methods often involve chemical reduction or photocatalysis.

One promising technique involves the use of bimetallic nanoparticles. Studies have shown that nickel-iron (Ni/Fe) bimetallic nanoparticles can rapidly remove hexachlorobenzene (B1673134) (HCB) by adsorbing and sequentially dechlorinating it. mdpi.com The degradation pathway of HCB by Ni/Fe nanoparticles identifies 1,2,3,4-TeCB as a major intermediate product, which is then further dechlorinated to 1,2,3-trichlorobenzene (B84244). mdpi.com This indicates that the same technology is effective for the degradation of 1,2,3,4-TeCB itself.

Another advanced method is photocatalytic dechlorination. Research has explored the use of a cadmium sulfide (B99878)/titanium dioxide (CdS/TiO₂) hybrid photocatalyst under visible light. researchgate.net This system showed higher photocatalytic activity for the reductive dechlorination of 1,2,3,4-tetrachlorobenzene compared to using CdS nanocrystallites alone. researchgate.net The synergistic effect is attributed to improved charge separation at the CdS/TiO₂ interface, enhancing the efficiency of the dechlorination process. researchgate.net

MethodDescriptionKey Findings
Bimetallic Nanoparticles Use of nickel-iron (Ni/Fe) nanoparticles to chemically reduce chlorinated compounds.1,2,3,4-TeCB is a major intermediate in the dechlorination of hexachlorobenzene by Ni/Fe, indicating its susceptibility to this method. mdpi.com
Photocatalytic Dechlorination Use of a CdS/TiO₂ hybrid photocatalyst and visible light to degrade chlorinated compounds.The CdS/TiO₂ nanocomposite shows greater activity than CdS alone in the reductive dechlorination of this compound. researchgate.net

Electrochemical Dechlorination Technologies

Electrochemical dechlorination is an emerging remediation technology that utilizes an electric current to drive the reductive dehalogenation of chlorinated aromatic compounds like this compound. This process typically involves the transfer of electrons from a cathode to the target molecule, leading to the cleavage of carbon-chlorine bonds and the formation of less chlorinated, less toxic compounds.

The effectiveness of electrochemical dechlorination is influenced by several factors, including the choice of cathode material, the solvent and supporting electrolyte, and the use of mediators. Research has shown that various materials such as platinum, gold, carbon, nickel, and titanium can be used as cathodes. redalyc.orgscielo.org.mxresearchgate.net The reduction can occur directly at the electrode surface or be facilitated by a mediator in the solution. canada.ca Mediators are molecules that are first reduced at the cathode and then transfer an electron to the target contaminant. This indirect process can often occur at less negative potentials and with higher efficiency. canada.ca For instance, phenanthridine (B189435) and naphthalene (B1677914) have been studied as effective mediators for the dechlorination of chlorobenzenes. canada.cautm.my

Studies on various chlorobenzenes have demonstrated that the removal of chlorine atoms occurs sequentially. canada.ca For polychlorinated benzenes, the first chlorine is removed at the least negative potential, with subsequent chlorines requiring progressively more negative potentials for their removal. canada.ca The product distribution is influenced by the cathode material and other experimental conditions. For example, in the electrochemical reduction of 1,2,3,5-tetrachlorobenzene (B107539) in methanol (B129727), different product distributions of trichlorobenzenes and dichlorobenzenes were observed depending on whether a platinum, nickel, or palladium-based cathode was used. researchgate.net

Table 1: Research Findings on Electrochemical Dechlorination of Chlorobenzenes

Compound Cathode Material Mediator Key Findings
Tetrachlorobenzenes Pt, Au, C Oxygen (forms superoxide (B77818) ion) Mediated reduction leads to the formation of the corresponding alcohol with the loss of a single chloride ion. scielo.org.mx
1,2,3,5-Tetrachlorobenzene Platinum, Nickel, Titanium, Pd/BtT None The extent and products of dechlorination (trichlorobenzenes, dichlorobenzenes) are significantly dependent on the cathode material. researchgate.net
1,2,3-Trichlorobenzene Glassy Carbon Phenanthridine Mediated electrolysis resulted in a current efficiency of about 80%, selectively producing 1,2- and 1,3-dichlorobenzene. canada.ca
1,3-Dichlorobenzene & 1,2,4-Trichlorobenzene (B33124) Platinum Naphthalene Complete dechlorination was achieved, which was not possible without the mediator. utm.my

This table is interactive and can be sorted by clicking on the column headers.

Catalytic Hydrodechlorination Processes

Catalytic hydrodechlorination (HDC) is a highly effective method for the detoxification of chlorinated aromatic compounds. This process involves the reaction of the chlorinated compound with a source of hydrogen on the surface of a heterogeneous catalyst, typically a noble metal supported on a stable material. The chlorine atoms on the aromatic ring are replaced by hydrogen atoms, ultimately converting the pollutant into benzene and hydrogen chloride.

Palladium (Pd) is the most commonly used catalyst for HDC due to its high activity and selectivity. nanoer.netubc.caufz.de It is often supported on materials like activated carbon (Pd/C) or metal oxides such as Mg(Al)O. ubc.caresearchgate.net The choice of support can significantly influence the catalyst's performance. For example, in the HDC of 1,2,4-trichlorobenzene, a Pd catalyst on a Mg(Al)O support with a specific Mg/Al ratio demonstrated high activity and selectivity towards the formation of benzene. researchgate.net

The reaction conditions, including the hydrogen donor, solvent, and temperature, play a critical role. Common hydrogen donors include molecular hydrogen (H₂), sodium borohydride (B1222165) (NaBH₄), and calcium hydride (CaH₂). nanoer.netubc.ca The solvent can also have a dramatic effect on the reaction rate and selectivity. Studies have shown that solvents like dimethylformamide (DMF) and dimethylacetamide (DMA) can lead to better catalytic performance compared to others. nanoer.net Research on the hydrodechlorination of hexachlorobenzene has identified this compound as a major intermediate product in the degradation pathway to benzene. ubc.caufz.de

Table 2: Research Findings on Catalytic Hydrodechlorination of Chlorobenzenes

Target Compound Catalyst System Hydrogen Donor Key Findings
Pentachlorobenzene PdCl₂(dppf) NaBH₄ The solvent system (e.g., DMA/TMEDA) strongly influenced selectivity, yielding 90% this compound. nanoer.net
Hexachlorobenzene Pd on Carbon Calcium Hydride Mechanochemical (solvent-free) HDC led to complete degradation, with this compound identified as a major intermediate. ubc.ca
1,2,4-Trichlorobenzene Pd on Mg(Al)O H₂ (gas) Catalyst activity and selectivity towards benzene were highly dependent on the Mg/Al ratio of the support. researchgate.net
Hexachlorobenzene Pd(0)-nanoparticles Not specified Dechlorination proceeded via pentachlorobenzene, this compound, and other intermediates to benzene. ufz.de
1,2,4,5-Tetrachlorobenzene (B31791) Pd on Carbon & Rh on Alumina H₂ (gas) Complete conversion to cyclohexane (B81311) was achieved through sequential hydrodehalogenation (by Pd) and hydrogenation (by Rh). usf.edu

This table is interactive and can be sorted by clicking on the column headers.

Radiolytic and Photolytic Methods for Degradation

Radiolytic and photolytic methods are advanced oxidation processes that use high-energy radiation, such as gamma rays or ultraviolet (UV) light, to induce the degradation of pollutants. These methods generate highly reactive species, primarily solvated electrons and radicals, which attack the target contaminant molecules.

Gamma radiolysis has been shown to be an effective method for the degradation of chlorinated benzenes in various organic solvents. nih.goviaea.org The process involves irradiating the contaminated medium with a gamma source, like Cobalt-60. The high-energy radiation interacts with the solvent molecules, producing solvated electrons and radicals that subsequently react with the chlorobenzene (B131634) molecules, causing stepwise dechlorination. Studies on 1,2,4-trichlorobenzene (a structural isomer of 1,2,3,4-TeCB) have demonstrated that gamma irradiation in solvents like ethanol (B145695) and methanol leads to the formation of dichlorobenzenes, monochlorobenzene, and ultimately benzene. nih.goviaea.org The efficiency of degradation is quantified by the radiation-chemical yield (G-value), which represents the number of molecules transformed per 100 eV of absorbed energy. nih.gov

Photolytic methods involve the use of light, often in the presence of a photocatalyst like titanium dioxide (TiO₂), to achieve degradation. While direct photolysis can occur, the process is often more efficient with a catalyst. Photochemical dechlorination has been recognized as a potential remediation pathway. dntb.gov.ua The fundamental mechanism involves the absorption of photons by the contaminant or photocatalyst, leading to an excited state and subsequent reactions that break the C-Cl bonds.

Table 3: Research Findings on Radiolytic Degradation of Chlorobenzenes

Target Compound Radiation Type Solvent Key Findings
1,2,4-Trichlorobenzene Gamma Rays Methanol, Ethanol, Hexane (B92381), Benzene Degradation was efficient in polar solvents; the main pathway involved formation of 1,4-dichlorobenzene, chlorobenzene, and benzene. Radiation-chemical yields (G-values) were calculated for each solvent. nih.gov
1,2,4-Trichlorobenzene Gamma Rays Transformer Oil The compound was decomposed to below the detection limit at a 108 kGy absorbed dose. tandfonline.com
1,2,4-Trichlorobenzene Gamma Rays Ethanol Analysis showed the formation of various dichlorobenzene isomers, chlorobenzene, and benzene through dechlorination. iaea.org

This table is interactive and can be sorted by clicking on the column headers.

Analytical Methodologies for 1,2,3,4 Tetrachlorobenzene Quantification

Extraction and Sample Preparation Techniques for Diverse Environmental Matrices

The initial and often most critical step in the analysis of 1,2,3,4-tetrachlorobenzene is its extraction from the sample matrix, which can range from water and soil to air and biological tissues. The choice of extraction technique depends heavily on the matrix type, the concentration of the analyte, and the required analytical sensitivity.

For solid matrices like soil and sediment, traditional methods such as Soxhlet extraction using solvents like acetone (B3395972) and hexane (B92381) have been commonly employed. who.int A mini-extraction procedure using an 80/20 iso-octane/acetone mixture has also been utilized for soil samples. ms.gov More modern techniques include supercritical fluid extraction (SFE) , which offers advantages like reduced extraction times and solvent consumption compared to conventional liquid extraction methods. dioxin20xx.org SFE has been investigated for its efficiency in extracting chlorobenzenes from solid samples, with recovery rates varying based on pressure and temperature conditions. dioxin20xx.org Another method is ultrasound-assisted extraction (UAE) , which has been applied to isolate chlorobenzenes from soil matrices. researchgate.netsigmaaldrich.com After extraction from solid samples, a cleanup step, often using a Florisil column, is typically necessary to remove interfering substances before gas chromatography (GC) analysis. who.int

For aqueous samples, solid-phase extraction (SPE) and its variant, solid-phase disk extraction (SPDE) , are widely used. oup.commdpi.comresearchgate.net These methods involve passing the water sample through a cartridge or disk containing a solid adsorbent (e.g., C18), which retains the chlorobenzenes. The analytes are then eluted with a small volume of an organic solvent. oup.comresearchgate.net A study using SPDE with C18 disks for various chlorobenzenes, including the 1,2,3,4-isomer, demonstrated recoveries between 72–104% using methylene (B1212753) dichloride as the eluent. oup.com Miniaturized versions of SPE, such as microextraction by packed sorbent (MEPS) , have been developed to reduce sample and solvent volumes significantly. nih.govresearchgate.net MEPS can be automated and coupled directly to a gas chromatograph for analysis. nih.govresearchgate.net Other techniques for water samples include liquid-liquid extraction (LLE) and various forms of microextraction like headspace solid-phase microextraction (HS-SPME). oup.com

Air samples are often collected by drawing air through a sorbent tube containing materials like Tenax-GC or XAD resins. The trapped compounds can then be thermally desorbed directly into the GC system or extracted with a solvent. who.int

Table 1: Extraction Techniques for this compound in Environmental Samples

Technique Matrix Description Key Findings/Parameters Citation
Soxhlet Extraction Soil, Sediment, Sludge Continuous extraction with organic solvents. Commonly uses acetone and/or hexane; less efficient methods include sonication and saponification. who.int
Supercritical Fluid Extraction (SFE) Solid Samples Extraction using a fluid (e.g., CO2) above its critical temperature and pressure. Offers reduced extraction times and solvent use compared to liquid extraction. Recovery of 1,2,3,4-TeCB is pressure-dependent. dioxin20xx.org
Solid-Phase Disk Extraction (SPDE) Water Sample is passed through a C18 disk to adsorb analytes, which are then eluted. Optimized conditions: 500 mL water (pH 2.5), elution with acetone and methylene dichloride. Recoveries of 72–104% for tetrachlorobenzene isomers. oup.com
Microextraction by Packed Sorbent (MEPS) Water Miniaturized SPE with the sorbent packed in a syringe, allowing for online coupling with GC. Automated method using a C18 sorbent coupled to PTV-GC-MS achieved a detection limit of 0.0003 µg/L for 1,2,3,4-TeCB. nih.govresearchgate.net
Headspace Solid-Phase Microextraction (HS-SPME) Soil, Water An SPME fiber is exposed to the headspace above a sample to adsorb volatile and semi-volatile analytes. Achieved detection limits of 0.03–0.1 µg/kg for 1,2,3,4-TeCB in soil. who.int
Mini-Extraction Soil, Water Extraction with a small volume of iso-octane/acetone mixture. Based on EPA SW846 methods 8082/8141 for screening PCBs and chlorinated benzenes. ms.gov

Chromatographic and Spectroscopic Methods for Trace Detection and Quantification

Following extraction and cleanup, instrumental analysis is performed to separate, identify, and quantify this compound. Gas chromatography (GC) is the most common technique due to the volatility of chlorobenzenes.

Gas Chromatography with Electron Capture Detection (GC-ECD) has been a standard method for detecting chlorinated hydrocarbons. epa.gov The ECD is highly sensitive to halogenated compounds, allowing for the detection of this compound at parts-per-billion (ppb) concentrations in water and soil. epa.gov EPA Method 8121 provides standardized GC conditions for this analysis. epa.gov However, the ECD is not highly selective and can be prone to interferences from other electronegative compounds. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) offers greater selectivity and definitive identification. epa.govnih.gov By monitoring specific ions characteristic of this compound, GC-MS can confirm the analyte's presence even in complex matrices. epa.gov For enhanced sensitivity and selectivity, triple quadrupole GC-MS/MS can be used, which significantly reduces background interference. thermofisher.com A fully automated method combining microextraction by packed sorbent (MEPS) with programmed temperature vaporization-gas chromatography-mass spectrometry (PTV-GC-MS) achieved a very low limit of detection (LOD) of 0.0003 μg L⁻¹ for this compound in water samples. nih.gov

High-Performance Liquid Chromatography (HPLC) is another viable method for the separation of this compound. A reverse-phase (RP) HPLC method has been described using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method is scalable and can be adapted for mass spectrometry (MS) detection by replacing phosphoric acid with formic acid. sielc.com

Spectroscopic data, such as UV absorption spectra , can also aid in identification, with this compound showing maximum absorption at 280 nm and 291 nm in alcohol. nih.gov

Table 2: Instrumental Analysis Methods for this compound

Method Detector/Technique Matrix Detection/Quantification Limits Citation
Gas Chromatography (GC) Electron Capture Detector (ECD) Water, Soil MDL of 0.004 µg/L in reagent water (as per EPA Method 8121 for a related isomer). LOD of 0.05 to 4 ng/L for tetrachlorobenzene isomers in water. oup.comepa.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Mass Spectrometry (MS) Water, Soil, Air Detection limits for individual chlorobenzene (B131634) isomers can range from 4 to 6 ng/litre. who.intnih.gov
GC-MS/MS Triple Quadrupole MS Environmental Samples Provides a significant increase in selectivity compared to single quadrupole GC-MS. thermofisher.com
MEPS-PTV-GC-MS Programmed Temperature Vaporizer-GC-MS Water LOD: 0.0003 µg/L; LOQ: 0.001 µg/L. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) UV/MS General Reverse-phase method developed; adaptable for Mass-Spec (MS) compatible applications. sielc.com

Passive Sampling and Biomimetic Extraction Techniques for Exposure Assessment

Passive sampling and biomimetic extraction techniques are innovative approaches for assessing the bioavailable fraction of contaminants like this compound in the environment. These methods aim to measure the freely dissolved concentration (Cfree), which is considered a more accurate metric for exposure and potential toxicity than the total concentration measured by exhaustive extraction methods. researchgate.netnih.gov

Passive sampling devices (PSDs) utilize a sorbing material, such as a polymer, that is deployed in the environment (air, water, or sediment) for a period to allow contaminants to accumulate. researchgate.netnih.gov Common materials include low-density polyethylene (B3416737) (LDPE), polydimethylsiloxane (B3030410) (PDMS), and polyoxymethylene (POM). researchgate.netnih.gov The amount of chemical absorbed by the sampler is used to calculate the time-averaged ambient concentration. rsc.org These samplers are valued because they can mimic the passive uptake of chemicals by organisms. researchgate.net

Biomimetic extraction is a specific application of passive sampling designed to simulate the bioconcentration process in aquatic organisms. researchgate.netresearchgate.netSolid-phase microextraction (SPME) fibers, particularly those with a polyacrylate (PA) coating, have been successfully used as a surrogate for the lipid tissues of organisms. researchgate.netresearchgate.netacs.org By measuring the concentration of this compound accumulated in the SPME fiber, researchers can estimate the compound's body residue in organisms like the midge Chironomus riparius and predict baseline toxicity. researchgate.netresearchgate.netnih.gov Studies have demonstrated a strong correlation between the concentration in SPME fibers and the body residue in midge larvae exposed to this compound. researchgate.netresearchgate.net This approach offers practical advantages, including faster sorption kinetics and applicability to volatile compounds compared to older techniques like using Empore disks. acs.org

These biomimetic techniques are powerful tools for risk assessment, as they provide a more biologically relevant measure of exposure, linking environmental concentrations directly to potential toxic effects. researchgate.netresearchgate.netnih.gov

Table 3: Passive and Biomimetic Sampling Techniques for this compound

Technique Principle Application Key Findings Citation
Passive Sampling Devices (PSDs) Accumulation of contaminants in a sorbent material (e.g., LDPE, PDMS) deployed in the environment. Monitoring of air, water, and sediment. Measures time-averaged, freely dissolved concentrations (Cfree), which better reflects bioavailability. researchgate.netnih.govrsc.org
Solid-Phase Microextraction (SPME) A coated fiber adsorbs analytes from a sample or its headspace, mimicking biological uptake. Biomimetic extraction to estimate body residues and predict toxicity. Polyacrylate-coated SPME fibers effectively simulate lipid partitioning and can predict body residues of 1,2,3,4-TeCB in Chironomus riparius. researchgate.netresearchgate.netresearchgate.netacs.org
Empore Disks C18-containing disks used to selectively extract hydrophobic compounds from water. Biomimetic extraction to estimate total body residues in biota. An early biomimetic technique; SPME offers advantages in speed and applicability. acs.orgdss.go.th

Regulatory Frameworks and Risk Assessment for 1,2,3,4 Tetrachlorobenzene

National and International Regulatory Status and Classification

1,2,3,4-Tetrachlorobenzene is subject to regulation and classification by numerous national and international bodies due to its potential for toxicity and environmental persistence.

In Canada , this compound is listed on Schedule 1 of the Canadian Environmental Protection Act, 1999 (CEPA 1999). nih.gov Substances on this list are considered "toxic" as defined under the act, which means they may have an immediate or long-term harmful effect on the environment or its biological diversity, constitute a danger to the environment on which life depends, or constitute a danger in Canada to human life or health. nih.gov

In the United States , this compound is listed on the Toxic Substances Control Act (TSCA) Chemical Substance Inventory, which means it is subject to regulation by the U.S. Environmental Protection Agency (EPA). chemradar.com Specifically, it is subject to TSCA Section 12(b) export notification requirements, which mandates that anyone who exports or intends to export the chemical must notify the EPA. epa.gov Furthermore, under the Resource Conservation and Recovery Act (RCRA), heavy ends or distillation residues from the distillation of tetrachlorobenzene in the production of 2,4,5-T are listed as a hazardous waste with the code K042. mt.gov

In the European Union , this compound is classified under the Regulation (EC) No 1272/2008 on classification, labelling and packaging of substances and mixtures (CLP Regulation). The harmonized classification includes:

Acute Toxicity (Oral), Category 4 (Harmful if swallowed)

Skin Sensitisation, Category 1 (May cause an allergic skin reaction)

Hazardous to the Aquatic Environment, Long-Term Hazard, Category 1 (Very toxic to aquatic life with long lasting effects) nih.gov

The following table summarizes the regulatory status and classification of this compound in different jurisdictions.

Jurisdiction/AgencyRegulation/ActStatus/Classification
CanadaCanadian Environmental Protection Act, 1999 (CEPA 1999)Listed on Schedule 1 as "toxic"
United States (EPA)Toxic Substances Control Act (TSCA)Listed on the TSCA Inventory; Subject to Section 12(b) export notification
United States (EPA)Resource Conservation and Recovery Act (RCRA)Distillation residues from its production process are listed as hazardous waste (K042)
European UnionCLP Regulation (EC) No 1272/2008- Acute Tox. 4 (Oral)
  • Skin Sens. 1
  • Aquatic Chronic 1
  • Development of Environmental Quality Guidelines

    Environmental quality guidelines are established to protect aquatic ecosystems from the potential adverse effects of chemical contaminants. These guidelines are based on the ecotoxicological data of a substance and are intended to provide concentration levels that are considered safe for the majority of aquatic species.

    In Canada, the Canadian Council of Ministers of the Environment (CCME) has developed a protocol for the derivation of water quality guidelines for the protection of aquatic life. publications.gc.ca This approach uses the lowest observed effect level (LOEL) from either acute or chronic toxicity studies for the most sensitive species and applies a safety factor to derive the guideline. publications.gc.ca For this compound, an interim Canadian water quality guideline for the protection of freshwater life has been established at 1.8 µg/L . ccme.ca

    The U.S. EPA also develops ambient water quality criteria (AWQC) to protect aquatic life. The methodology involves a systematic procedure for evaluating toxicity data from various aquatic species to derive a Criterion Maximum Concentration (for acute protection) and a Criterion Continuous Concentration (for chronic protection). epa.govtamu.eduepa.govca.gov While specific AWQC for this compound for the protection of aquatic life have not been established, the EPA has set human health criteria for the related isomer 1,2,4,5-tetrachlorobenzene (B31791) at 0.03 µg/L for the consumption of both water and organisms. epa.gov

    The development of these guidelines typically involves a thorough review of available scientific literature on the toxicity of the substance to a range of aquatic organisms, including fish, invertebrates, and plants.

    Human Health Risk Assessment Methodologies

    Human health risk assessment for chemicals like this compound is a systematic process used to estimate the nature and probability of adverse health effects in humans who may be exposed to the chemical. This process involves hazard identification, dose-response assessment, exposure assessment, and risk characterization.

    A key component of human health risk assessment for non-carcinogenic effects is the derivation of a Reference Dose (RfD) or a Tolerable Daily Intake (TDI). These values represent an estimate of the daily exposure to a chemical that is likely to be without an appreciable risk of deleterious effects during a lifetime.

    Health Canada has established a Tolerable Daily Intake (TDI) for this compound of 3.4 µg/kg of body weight per day (or 0.0034 mg/kg bw/day). egle.state.mi.ustera.org This TDI was derived from a 90-day oral toxicity study in rats conducted by Chu et al. (1984). tera.orgmichigan.gov In this study, no significant compound-related adverse effects were observed at any dose level. tera.org The highest dose tested, which was considered a No-Observed-Adverse-Effect Level (NOAEL), was 34 mg/kg bw/day. egle.state.mi.us To derive the TDI, this NOAEL was divided by an uncertainty factor of 10,000. egle.state.mi.ustera.org This uncertainty factor accounts for interspecies variation (extrapolation from rats to humans), intraspecies variation (to protect sensitive subpopulations), and the use of a subchronic (90-day) study rather than a chronic lifetime study. tera.org

    The following table details the derivation of the Tolerable Daily Intake for this compound by Health Canada.

    ParameterValueSource
    Critical StudyChu et al. (1984) tera.orgmichigan.gov
    SpeciesSprague-Dawley Rat nih.govcanada.ca
    Exposure Duration90 days (subchronic) michigan.gov
    EndpointNo observed adverse effects tera.org
    NOAEL34 mg/kg bw/day egle.state.mi.us
    Uncertainty Factor (UF)10,000 egle.state.mi.ustera.org
    Tolerable Daily Intake (TDI) 0.0034 mg/kg bw/day (3.4 µg/kg bw/day) egle.state.mi.ustera.org

    In the absence of comprehensive experimental data, predictive models play a crucial role in the risk assessment of chemicals. These in silico methods use the physicochemical properties and chemical structure of a substance to predict its environmental fate, bioaccumulation potential, and toxicity.

    Quantitative Structure-Activity Relationship (QSAR) models are a key tool in predictive toxicology. researchgate.net QSARs are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity. toxikologie.deresearchgate.net For substances like this compound, QSAR models can be used to estimate toxicological endpoints for which experimental data are unavailable, thereby supporting hazard identification and dose-response assessment. researchgate.neticps.it Regulatory agencies such as the U.S. EPA utilize QSAR models to assess new chemicals under TSCA when empirical data are limited. youtube.com

    Future Research Directions and Knowledge Gaps

    Advanced Mechanistic Toxicology Research

    Current understanding of 1,2,3,4-TeCB's toxicity is largely based on observational studies. A significant knowledge gap exists regarding the precise molecular and cellular mechanisms through which it exerts potential effects. Future research must move beyond descriptive toxicology to a more mechanistic approach. This includes employing advanced toxicogenomic, proteomic, and metabolomic techniques to identify the specific pathways disrupted by 1,2,3,4-TeCB exposure. Investigating its interaction with key cellular receptors, such as the aryl hydrocarbon receptor (AHR), and its potential to induce oxidative stress or act as an endocrine disruptor are critical research avenues. The goal is to link molecular initiating events to adverse outcomes, providing a stronger biological basis for risk assessment.

    Comprehensive Environmental Fate Modeling and Prediction

    While fugacity-based models have provided initial insights into the environmental partitioning of 1,2,3,4-TeCB, more sophisticated and comprehensive modeling is required. ccme.ca Early models indicate that due to its low water solubility and vapor pressure, it tends to partition into soil and sediment, which act as long-term sinks. ccme.catpsgc-pwgsc.gc.ca These models also suggest that long-range airborne transport is a significant movement pathway. ccme.ca

    Future research should focus on developing dynamic, multi-compartment models that integrate a wider range of environmental variables. These models need to incorporate site-specific parameters, such as microbial community composition, to better predict biodegradation rates. acs.orgresearchgate.net Improving the prediction of intermedia transport rates, photodegradation kinetics in water and air, and the influence of soil and sediment composition on its mobility and persistence are key areas for refinement. ccme.catandfonline.com

    Development of Novel Bioremediation and Degradation Technologies

    Significant progress has been made in identifying microorganisms capable of degrading 1,2,3,4-TeCB, but further development is needed to translate these findings into effective, large-scale remediation technologies. Research has identified both aerobic and anaerobic degradation pathways.

    Aerobic Degradation: The bacterium Pseudomonas chlororaphis RW71 has been shown to mineralize 1,2,3,4-TeCB, using it as a sole source of carbon and energy. nih.govnih.govresearchgate.net The degradation pathway proceeds via a dioxygenase attack, forming intermediates like tetrachlorocatechol (B74200). nih.govnih.govresearchgate.net Future work should focus on optimizing the conditions for this degradation and exploring the potential of the enzymes involved, such as chlorocatechol 1,2-dioxygenase, for bioremediation applications. nih.govnih.gov

    Anaerobic Degradation: Under anoxic conditions, reductive dechlorination is a key process. nih.govebi.ac.uk Studies with contaminated harbor sludge have shown that 1,2,3,4-TeCB can be dechlorinated to trichlorobenzenes (TCBs) and dichlorobenzenes (DCBs). nih.govlsu.edu Organisms like Dehalococcoides appear to play a crucial role in this process. nih.govoup.com Research is needed to understand the specific enzymes responsible and the synergistic interactions within microbial consortia that facilitate complete dechlorination. nih.gov

    Novel Technologies: Emerging technologies show promise and warrant further investigation. Photocatalytic dechlorination using nanosized catalysts like CdS/TiO₂ under visible light has demonstrated effectiveness. oup.com Photolytic processes in water can also contribute to its degradation. tandfonline.com Furthermore, phytoremediation, particularly rhizodegradation enhanced by plants like Typha latifolia (cattail), presents a promising, low-cost approach for contaminated soils and wetlands. lsu.edu Research should aim to enhance the efficiency of these technologies and test their applicability under real-world field conditions.

    Long-Term Ecological Impact Studies and Ecosystem Level Responses

    Future research must extend beyond single-species laboratory tests to long-term, ecosystem-level studies. This includes monitoring its transfer and accumulation through aquatic and terrestrial food chains to better understand biomagnification dynamics. aip.orgacs.org Studies are also needed to investigate its impact on the structure and function of microbial communities in soil and sediment, as these organisms are fundamental to nutrient cycling and contaminant degradation. nih.govoup.com Assessing the subtle, long-term impacts on the reproductive success, development, and behavior of sensitive species at the top of the food web is a critical knowledge gap.

    Refined Human Exposure and Health Risk Assessment Methodologies

    Improving human health risk assessment for 1,2,3,4-TeCB requires a shift towards more sophisticated and mechanistically informed methodologies. While monitoring data have confirmed human exposure, as evidenced by its detection in Canadian breast milk samples, the primary exposure pathways and associated risks are not well-defined. canada.ca

    A key area for future development is the use of Physiologically Based Pharmacokinetic (PBPK) models. oup.comresearchgate.netnih.govepa.gov PBPK models are mathematical tools that simulate the absorption, distribution, metabolism, and excretion of chemicals in the body. researchgate.netepa.gov By integrating physiological parameters with chemical-specific data, these models can predict the concentration of the compound or its metabolites in specific target organs. oup.comnih.gov This allows risk assessment to be based on internal target tissue dose rather than simply on external exposure levels, providing a more biologically relevant measure of risk. oup.com Future research should focus on developing and validating PBPK models for 1,2,3,4-TeCB in humans, incorporating data from advanced in vitro and mechanistic toxicology studies to refine model parameters. This approach will be instrumental in extrapolating from animal studies to humans and in understanding the implications of low-level, chronic environmental exposures. nih.govepa.gov

    Table of Mentioned Chemical Compounds

    Q & A

    Q. What analytical methods are recommended for detecting 1,2,3,4-TeCB in environmental water samples?

    A validated method using headspace solid-phase microextraction coupled with gas chromatography-tandem mass spectrometry (HS-SPME/GC-MS/MS) achieves high sensitivity for chlorobenzenes in water. This technique minimizes matrix interference and allows detection at trace levels (e.g., sub-ppb). Calibration requires certified standard solutions (e.g., 1,2,3,4-TeCB in acetone at 1000 μg/mL), as specified in environmental monitoring protocols like HJ 1079-2019 .

    Q. What are the critical physicochemical properties of 1,2,3,4-TeCB for environmental modeling?

    Key properties include:

    PropertyValueSource
    Molecular weight215.892 g/mol
    Log Kow (octanol-water)4.94 (determined via slow-stirring method)
    Vapor pressure0.011 mmHg (25°C)
    Water solubility3.4 mg/L (20°C)
    These parameters inform fate-and-transport models for predicting persistence and bioaccumulation potential.

    Q. How does 1,2,3,4-TeCB behave in soil and groundwater systems?

    1,2,3,4-TeCB exhibits slow volatilization and dissolution in soil, with adsorbed phases persisting for years. In groundwater, plumes are typically small due to dilution and partial volatilization. Long-term monitoring is essential, as residual contamination can re-mobilize .

    Advanced Research Questions

    Q. How can microbial consortia degrade 1,2,3,4-TeCB under anaerobic conditions?

    Dehalococcoides-enriched cultures dechlorinate 1,2,3,4-TeCB to trichlorobenzenes via reductive dehalogenation, mediated by nine putative reductive dehalogenase (RDase) enzymes. However, growth-linked degradation remains unconfirmed for 1,2,3,4-TeCB, suggesting cometabolism or energy-limitation . Contrastingly, Pseudomonas chlororaphis RW71 aerobically mineralizes 1,2,3,4-TeCB via a chlorocatechol pathway , releasing stoichiometric chloride. Key intermediates include tetrachlorocatechol and dichloro-3-oxoadipic acid, confirmed by enzyme assays and metabolite profiling .

    Q. How should researchers address contradictions in biodegradation data across studies?

    Discrepancies arise from strain-specific metabolic capabilities and experimental conditions:

    • Dehalococcoides requires electron donors (e.g., H2) and lacks growth on 1,2,3,4-TeCB .
    • Pseudomonas strains require oxygen and carbon source induction .
      Recommendation : Validate degradation pathways using stable-isotope probing (SIP) and meta-omics to resolve strain-specific activity.

    Q. What statistical approaches are robust for analyzing censored environmental data (e.g., non-detects) for 1,2,3,4-TeCB?

    The EnvStats R package implements EPA-approved methods for censored datasets. For example:

    • Use the three-parameter lognormal distribution to model skewed concentration data.
    • Apply the Kolmogorov-Smirnov test (critical values in ProUCL.Crit.Vals.for.KS.Test.for.Gamma.array) to assess goodness-of-fit .

    Q. What experimental design considerations are critical for studying 1,2,3,4-TeCB bioaccumulation?

    • Exposure matrix : Include lipid-rich organisms (e.g., fish) due to 1,2,3,4-TeCB’s high Log Kow.
    • Analytical controls : Use deuterated analogs (e.g., 1,2,3,4-TeCB-d2) to correct for extraction losses .
    • Temporal sampling : Monitor depuration kinetics, as bioaccumulation potential remains understudied .

    Methodological Notes

    • Standard Solutions : Use certified reference materials (e.g., 1,2,3,4-TeCB in cyclohexane at 10 mg/L) for calibration .
    • Quality Control : Spike recovery tests with 3,4,5,6-tetrachlorobenzene-1,2-diol (95% purity) ensure analytical accuracy .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1,2,3,4-Tetrachlorobenzene
    Reactant of Route 2
    1,2,3,4-Tetrachlorobenzene

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.